(S)-(-)-1,1,2-Triphenylethane-1,2-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-1,1,2-triphenylethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O2/c21-19(16-10-4-1-5-11-16)20(22,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19,21-22H/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVWUZJOQHWMFB-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(C2=CC=CC=C2)(C3=CC=CC=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501294087 | |
| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108998-83-0 | |
| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108998-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1,1,2-Triphenyl-1,2-ethanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501294087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1,1,2-triphenylethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-(-)-1,1,2-Triphenylethane-1,2-diol physical properties
An In-depth Technical Guide on the Physical Properties of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of chiral intermediates is paramount. This compound (CAS No: 108998-83-0) is a significant chiral building block utilized in the stereoselective synthesis of complex molecules within the pharmaceutical and fine chemical industries.[1][2][3] This technical guide provides a detailed overview of its core physical properties, methodologies for their determination, and its role in chemical synthesis.
Core Physical and Chemical Properties
This compound is a chiral organic compound characterized by its specific stereochemistry, which is crucial for its application in asymmetric synthesis.[1][3] Its utility as a pharmaceutical and fine chemical intermediate necessitates stringent quality control of its physical characteristics.[1][4][5]
Quantitative Data Summary
The key physical properties of this compound are summarized in the table below. This data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 108998-83-0 | [1] |
| Molecular Formula | C₂₀H₁₈O₂ | [1][5][6] |
| Molecular Weight | 290.36 g/mol | [1][5] |
| Appearance | Pale brown powder | [1][5] |
| Melting Point | 125-127 °C | [1][4][5] |
| Optical Rotation [α] | -214° (c=1 in Ethanol) | [1][5] |
| Boiling Point (Predicted) | 452.3 ± 40.0 °C | [5] |
| Density (Predicted) | 1.196 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 12.87 ± 0.29 | [5] |
| Storage Conditions | Room Temperature, Sealed in Dry Conditions | [1][5][6] |
Experimental Protocols
The determination of the physical properties listed above relies on standard, well-established laboratory techniques. Below are detailed methodologies for key experimental procedures.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp® or similar), capillary tubes (sealed at one end).
-
Procedure:
-
A small, dry sample of this compound is finely crushed and packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (125 °C).
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded. This range (e.g., 125-127 °C) is the melting point of the sample.[1][4][5]
-
Optical Rotation Measurement (Polarimetry)
Optical rotation confirms the chiral nature of the compound and its enantiomeric purity.
-
Apparatus: Polarimeter, sodium lamp (D-line, 589 nm), volumetric flask (e.g., 10 mL), analytical balance, polarimeter cell (e.g., 1 dm).
-
Procedure:
-
A solution of this compound is prepared by accurately weighing a sample and dissolving it in a precise volume of a specified solvent (e.g., ethanol) to a known concentration (c = 1 g/100 mL).[1][5]
-
The polarimeter is calibrated with a blank solvent-filled cell.
-
The sample solution is transferred to the polarimeter cell, ensuring no air bubbles are present in the light path.
-
The observed rotation (α) is measured at a constant temperature (typically 20 °C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c), where 'l' is the path length in decimeters and 'c' is the concentration in g/mL. The value of -214° confirms the levorotatory nature of the (S)-enantiomer.[1][5]
-
Logical and Synthetic Workflows
As a chemical intermediate, this compound is not typically involved in biological signaling pathways. However, its role in synthesis and the workflow for its characterization can be visualized.
References
An In-Depth Technical Guide to (S)-(-)-1,1,2-Triphenylethane-1,2-diol: Structure, Synthesis, and Applications in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1,1,2-Triphenylethane-1,2-diol, a chiral vicinal diol, is a valuable building block in modern organic synthesis. Its unique stereochemical architecture, featuring three phenyl rings, makes it a significant intermediate in the pharmaceutical and fine chemical industries. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role in asymmetric catalysis. Detailed experimental protocols, quantitative data, and visual representations of key processes are presented to facilitate its practical application in research and development.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₂₀H₁₈O₂.[1] Its structure consists of an ethane backbone substituted with three phenyl groups and two hydroxyl groups on adjacent carbon atoms. The "(S)" designation indicates the stereochemical configuration at the chiral center.
The key physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (1S)-1,2,2-triphenylethane-1,2-diol | |
| CAS Number | 108998-83-0 | [1][2][3] |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| Appearance | Pale brown powder | [1] |
| Melting Point | 125-127 °C | [1] |
| Optical Activity | [α]²⁰/D -214° (c=1 in EtOH) | [1] |
| Solubility | Soluble in organic solvents such as ethanol and acetone. |
Synthesis
The primary method for the enantioselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of triphenylethylene. This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[4][5]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Triphenylethylene
This protocol is a representative procedure based on the principles of the Sharpless asymmetric dihydroxylation.
Materials:
-
Triphenylethylene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A mixture of tert-butanol and water (1:1) is prepared and cooled to 0 °C.
-
AD-mix-β is added to the cooled solvent mixture with vigorous stirring.
-
Triphenylethylene is added to the mixture, and the reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched by the addition of sodium sulfite and stirred for an additional hour.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
Expected Outcome: This procedure is expected to yield the desired (S)-diol with high enantiomeric excess. The enantioselectivity is primarily determined by the chiral ligand present in the AD-mix. For the synthesis of the (R)-enantiomer, AD-mix-α would be used.
Applications in Asymmetric Catalysis
Chiral diols are fundamental in asymmetric synthesis, often serving as precursors to chiral ligands or as chiral auxiliaries themselves. This compound, with its well-defined stereochemistry and bulky phenyl groups, can be utilized to create a sterically hindered and chiral environment around a metal center, thereby influencing the stereochemical outcome of a reaction.
While specific applications of this compound as a ligand in catalytic reactions are not extensively documented in readily available literature, its structural motifs are analogous to other chiral diols used in a variety of asymmetric transformations. These include, but are not limited to, asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.
The general principle involves the coordination of the diol to a metal precursor to form a chiral catalyst. This catalyst then interacts with a prochiral substrate in a diastereoselective manner, leading to the formation of an enantioenriched product.
Spectroscopic Data
¹H NMR:
-
Aromatic Protons: Multiple signals in the range of δ 7.0-7.5 ppm.
-
Methine Proton: A signal corresponding to the CH-OH group.
-
Hydroxyl Protons: Two signals for the two OH groups, which may be broad and their chemical shift can be dependent on concentration and solvent.
¹³C NMR:
-
Aromatic Carbons: Multiple signals in the aromatic region (δ 120-145 ppm).
-
Aliphatic Carbons: Signals corresponding to the two carbons of the ethane backbone bearing the hydroxyl groups.
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be expected at m/z = 290.36.
-
Fragmentation patterns would likely involve the loss of water and phenyl groups.
Conclusion
This compound is a key chiral intermediate with significant potential in asymmetric synthesis. Its preparation via the reliable Sharpless asymmetric dihydroxylation makes it an accessible building block for the development of novel chiral ligands and catalysts. Further research into the applications of this diol in asymmetric catalysis could unveil new synthetic methodologies for the efficient production of enantiomerically pure pharmaceuticals and other high-value chemicals. The data and protocols presented in this guide aim to support and encourage such research endeavors.
References
Spectroscopic and Physicochemical Profile of (S)-(-)-1,1,2-Triphenylethane-1,2-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic and physicochemical data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a chiral diol of significant interest as an intermediate in the pharmaceutical and fine chemical industries.[1][2] Due to its specific stereochemistry, this compound serves as a valuable building block in asymmetric synthesis.
Physicochemical Properties
This compound is a pale brown powder.[1] Its key physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| Melting Point | 125-127 °C | [1] |
| Optical Rotation | [α]²⁰/D = -214° (c=1 in EtOH) | [1] |
| Appearance | Pale brown powder | [1] |
Spectroscopic Data
¹H-NMR (Proton Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.31–8.23 | m | 15H | Aromatic protons |
| 4.56 | s | 1H | Aliphatic -CH |
| 2.86 | s | 2H | Hydroxyl (-OH) |
Solvent: DMSO-d₆
¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) Data
| Chemical Shift (δ) ppm | Assignment |
| 163.5, 164.0, 192.4 | Aromatic C=O or similar (assignment as imide/ketone in source may be context-specific) |
| 115.5 - 153.8 | Aromatic carbons |
Solvent: DMSO-d₆
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment |
| 3305 | O-H stretch |
| 1715, 1386, 717 | Aromatic and other functional group vibrations (assignment as imide in source may be context-specific) |
Mass Spectrometry Data
A GC-MS spectrum for 1,1,2-Triphenylethane-1,2-diol is noted as being available in the PubChem database, though the spectrum itself is not publicly displayed.[3] The fragmentation pattern would be expected to show a molecular ion peak and fragments corresponding to the loss of water and cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of chiral diols such as this compound.
Synthesis: Asymmetric Dihydroxylation
A common method for the enantioselective synthesis of chiral diols from alkenes is the Sharpless asymmetric dihydroxylation.
Materials:
-
trans-Stilbene (or appropriate triphenyl-substituted alkene precursor)
-
AD-mix-β (for the (S,S)-diol, AD-mix-α for the (R,R)-diol)
-
tert-Butanol
-
Water
-
Methanesulfonamide
Procedure:
-
A mixture of tert-butanol and water (1:1) is cooled to 0 °C.
-
AD-mix-β and methanesulfonamide are added and stirred until both phases are clear.
-
The alkene precursor is added at 0 °C.
-
The reaction is stirred vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Sodium sulfite is added, and the mixture is warmed to room temperature and stirred.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the enantiopure diol.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrumentation: A Bruker AC FT-NMR spectrometer operating at 400 MHz for ¹H and 100.6 MHz for ¹³C is a suitable instrument.[4]
-
Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.[4]
-
Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
Instrumentation: A PerkinElmer FT-IR Spectrum One spectrometer or similar is used.[4]
-
Sample Preparation: Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.[4]
-
Data Acquisition: Spectra are typically recorded over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS):
-
Instrumentation: A GC-MS system, such as one equipped with a quadrupole or time-of-flight (TOF) analyzer, can be used for analysis.
-
Sample Preparation: The sample is dissolved in a volatile organic solvent and injected into the gas chromatograph.
-
Data Acquisition: The mass spectrometer is operated in electron ionization (EI) mode to generate a fragmentation pattern.
Optical Rotation:
-
Instrumentation: A polarimeter is used to measure the optical rotation.
-
Sample Preparation: A solution of the compound with a known concentration in a suitable solvent (e.g., ethanol) is prepared.[1]
-
Data Acquisition: The specific rotation is calculated based on the observed rotation, path length, and concentration.
Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
References
13C NMR data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Technical Guide: 13C NMR Data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed overview of the 13C Nuclear Magnetic Resonance (NMR) data for this compound, a crucial chiral intermediate in pharmaceutical and fine chemical synthesis.[1][2] It includes a summary of predicted 13C NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of its application in asymmetric synthesis.
13C NMR Data Presentation
Obtaining a publicly available, experimentally verified 13C NMR spectrum for this compound is challenging. While spectral databases often require subscriptions for full data access, the 13C NMR chemical shifts for the enantiomer, (R)-(+)-1,1,2-triphenyl-1,2-ethanediol, are expected to be identical. The following table summarizes the predicted 13C NMR chemical shifts for 1,1,2-Triphenylethane-1,2-diol. These predictions are based on standard chemical shift ranges for the carbon environments present in the molecule.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Predicted Chemical Shift (ppm) | Notes |
| C1 (quaternary, bearing two phenyls and -OH) | 80 - 90 | Deshielded due to attachment to oxygen and two phenyl groups. |
| C2 (methine, bearing one phenyl and -OH) | 75 - 85 | Deshielded due to attachment to oxygen and a phenyl group. |
| Phenyl C (ipso, attached to C1) | 140 - 150 | Quaternary carbons, typically show weaker signals. |
| Phenyl C (ipso, attached to C2) | 135 - 145 | Quaternary carbon, typically shows a weaker signal. |
| Phenyl C (ortho, meta, para) | 125 - 130 | Aromatic region, multiple overlapping signals expected. |
Note: These are predicted values. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for 13C NMR Spectroscopy
The following is a detailed methodology for acquiring a 13C NMR spectrum of an organic compound like this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-50 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds. Other options include acetone-d6, dimethyl sulfoxide-d6 (DMSO-d6), or methanol-d4. The choice of solvent can slightly affect the chemical shifts.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS is assigned a chemical shift of 0.00 ppm and is used to reference the spectrum.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution height in the tube is adequate for the spectrometer's detector (typically around 4-5 cm).
-
Capping and Labeling: Cap the NMR tube and label it clearly with the sample identification.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. The instrument should be tuned to the 13C frequency, and the magnetic field homogeneity should be optimized by shimming to obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) is typically used. This decouples the protons from the carbon atoms, resulting in a spectrum with single lines for each unique carbon, which simplifies interpretation.
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is common for qualitative spectra. For quantitative analysis, a longer delay (5 times the longest T1 relaxation time) is necessary to ensure full relaxation of all carbon nuclei.
-
Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required compared to 1H NMR. This can range from several hundred to several thousand scans, depending on the sample concentration and the desired signal-to-noise ratio.
-
Spectral Width (SW): A typical spectral width for 13C NMR is around 200-250 ppm to cover the entire range of organic chemical shifts.
-
2.3. Data Processing
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode (pointing upwards).
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The spectrum is referenced by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual solvent peak can be used for referencing (e.g., CDCl3 at 77.16 ppm).
-
Peak Picking and Integration: Identify and list the chemical shifts of all peaks. While integration in standard 13C NMR is not always reliable for determining the ratio of different carbons due to variations in relaxation times and the Nuclear Overhauser Effect (NOE), it can provide a rough estimate of peak intensities.
Visualization of Application in Asymmetric Synthesis
This compound is a valuable chiral auxiliary and a precursor for chiral ligands in asymmetric catalysis. The following diagram illustrates a generalized workflow where such a chiral diol is employed to induce stereoselectivity in a chemical reaction.
Caption: Generalized workflow for asymmetric synthesis using a chiral diol.
This technical guide provides essential information on the 13C NMR data of this compound for professionals in the fields of chemical research and drug development. The detailed experimental protocol and the visualized workflow of its application in asymmetric synthesis offer a comprehensive resource for utilizing this important chiral building block.
References
An In-depth Technical Guide to the Discovery and History of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-(-)-1,1,2-Triphenylethane-1,2-diol, a chiral vicinal diol, has emerged as a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its rigid, triphenyl-substituted backbone and defined stereochemistry make it an important chiral auxiliary and a precursor for the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, from the initial synthesis of its racemic form to the development of methods for obtaining the pure (S)-enantiomer. It includes a compilation of its physicochemical properties, a detailed experimental protocol for its stereoselective synthesis, and a visualization of the chiral resolution process.
Discovery and Historical Development
The journey of this compound from a laboratory curiosity to a valuable chiral synthon is a story intertwined with the broader advancements in stereochemistry and asymmetric synthesis.
First Synthesis of the Racemate
The first documented synthesis of the racemic form of 1,1,2-Triphenylethane-1,2-diol was reported in the scientific literature in the mid-20th century. While the exact date and researchers of the very first synthesis can be difficult to pinpoint from readily available records, a notable early preparation was described in the Journal of the American Chemical Society in 1959. This initial work laid the foundation for future investigations into the properties and potential applications of this sterically hindered diol. The early synthetic routes typically involved non-stereoselective methods, yielding a mixture of both the (S) and (R) enantiomers.
The Rise of Asymmetric Synthesis and the Need for Enantiopure Compounds
The latter half of the 20th century witnessed a paradigm shift in organic chemistry with the advent of asymmetric synthesis. The realization that the biological activity of many pharmaceuticals is dependent on the specific stereoisomer created a significant demand for enantiomerically pure compounds. This spurred the development of methods for separating racemic mixtures, a process known as chiral resolution, and the invention of stereoselective synthetic routes. It was within this context that the importance of chiral molecules like this compound came to be recognized.
Resolution and Stereochemical Assignment
While the initial synthesis provided the racemic mixture, obtaining the individual enantiomers required the development of effective resolution techniques. Early methods for resolving racemates often involved the formation of diastereomeric salts with a chiral resolving agent, followed by separation through fractional crystallization. Although specific historical details on the first resolution of 1,1,2-Triphenylethane-1,2-diol are not prominently documented in readily accessible literature, it is evident from its use as a chiral reagent in a 1995 publication that the (S)-enantiomer was available to the scientific community by that time. The absolute configuration of the (-)-enantiomer was assigned as (S) based on stereochemical correlation studies and chiroptical data.
Emergence as a Chiral Auxiliary and Building Block
With its well-defined stereochemistry and rigid structure, this compound found application as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation in a stereoselective manner, after which it can be removed and potentially recycled. Its utility as a chiral building block in the synthesis of complex molecules, including active pharmaceutical ingredients, has further solidified its importance in the field of organic synthesis.
Physicochemical Properties
The following table summarizes the key quantitative data for both the racemic and the (S)-(-)-enantiomer of 1,1,2-Triphenylethane-1,2-diol.
| Property | Racemic (±)-1,1,2-Triphenylethane-1,2-diol | This compound |
| CAS Number | 6296-95-3 | 108998-83-0 |
| Molecular Formula | C₂₀H₁₈O₂ | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol | 290.36 g/mol |
| Melting Point | 163 °C | 125-127 °C |
| Appearance | White crystalline solid | Pale brown powder |
| Specific Rotation ([α]D) | Not applicable | -214° (c=1 in EtOH)[1] |
| Solubility | Soluble in ethanol and acetone | Soluble in ethanol and acetone |
Experimental Protocols: Stereoselective Synthesis
The development of stereoselective synthetic methods has been crucial for the efficient production of this compound. The Sharpless Asymmetric Dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes.
Sharpless Asymmetric Dihydroxylation of Triphenylethylene
This protocol describes the synthesis of this compound from triphenylethylene using the AD-mix-β reagent, which contains the chiral ligand (DHQD)₂PHAL.
Materials:
-
Triphenylethylene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve triphenylethylene (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add AD-mix-β (approximately 1.4 g per 1 mmol of alkene) and methanesulfonamide (1.0 eq).
-
Reaction Monitoring: Stir the resulting heterogeneous mixture vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture and transfer it to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude diol by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Visualization of Chiral Resolution Workflow
The following diagram illustrates the general conceptual workflow of a classical chiral resolution process, which would have been a plausible method for the initial separation of the enantiomers of 1,1,2-Triphenylethane-1,2-diol.
Caption: General workflow for the chiral resolution of a racemic diol.
Conclusion
This compound has a rich, albeit not always perfectly documented, history that mirrors the evolution of stereochemistry. From its origins as a racemic mixture, the development of resolution techniques and, later, stereoselective syntheses have made the enantiopure form readily accessible. Its unique structural features have established it as a valuable tool for chemists in academia and industry, particularly in the synthesis of chiral pharmaceuticals. The continued exploration of its applications will undoubtedly lead to further innovations in asymmetric synthesis.
References
Methodological & Application
Synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol from Benzil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a valuable chiral building block in pharmaceutical and fine chemical synthesis, starting from the readily available precursor, benzil. Two highly enantioselective methods are presented: a green biocatalytic approach utilizing the fungus Talaromyces flavus and a robust chemical method based on Noyori asymmetric transfer hydrogenation. This guide includes comprehensive experimental procedures, quantitative data summaries, and visual diagrams of the reaction workflows and mechanisms to aid in the successful synthesis and application of this important chiral diol.
Introduction
Chiral vicinal diols are pivotal structural motifs in a myriad of biologically active molecules and are frequently employed as chiral ligands and auxiliaries in asymmetric synthesis. This compound, also known as (S,S)-hydrobenzoin, is a key chiral intermediate whose stereochemical integrity is crucial for the synthesis of complex target molecules in drug discovery and development. The enantioselective reduction of the prochiral diketone, benzil, offers a direct and efficient route to this valuable compound. This document outlines two distinct and effective protocols for this transformation, catering to different synthetic strategies and laboratory capabilities.
Data Presentation
The following table summarizes the quantitative data for the two presented methods for the synthesis of this compound from benzil.
| Parameter | Biocatalytic Method (Talaromyces flavus) | Chemical Method (Noyori Asymmetric Transfer Hydrogenation) |
| Catalyst | Talaromyces flavus whole cells | RuCl--INVALID-LINK-- |
| Reagents | Phosphate buffer (pH 7.0) | Formic acid, Triethylamine, DMF |
| Temperature | Ambient | 40 °C |
| Reaction Time | Variable (requires monitoring) | 48 hours |
| Yield | Good (specific yield not detailed) | 97% (crude), 87% (after recrystallization)[1] |
| Enantiomeric Excess (ee) | >99%[2] | >99.9%[1] |
| Diastereomeric Ratio (dl:meso) | 97:3[2] | >99% dl[1] |
Experimental Protocols
Method 1: Biocatalytic Reduction using Talaromyces flavus
This protocol details the enantioselective reduction of benzil to (S,S)-hydrobenzoin using the whole cells of the fungus Talaromyces flavus. The pH of the reaction medium is critical for achieving high selectivity for the diol product.[2]
Materials:
-
Benzil
-
Talaromyces flavus (wet cells)
-
0.2 M Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Shaker incubator
Procedure:
-
In a 100 mL round-bottomed flask, suspend 5 g (wet weight) of Talaromyces flavus cells in 50 mL of 0.2 M phosphate buffer (pH 7.0).
-
Add 50 mg (0.24 mmol) of benzil to the cell suspension.
-
Shake the mixture on a shaker incubator at a suitable speed and ambient temperature.
-
Monitor the reaction progress by periodically taking aliquots, extracting with ethyl acetate, and analyzing by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion of the reaction, saturate the aqueous phase with sodium chloride and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Method 2: Noyori Asymmetric Transfer Hydrogenation
This protocol describes the chemical synthesis of this compound via asymmetric transfer hydrogenation of benzil using a chiral ruthenium catalyst. To obtain the (S,S)-enantiomer, the (R,R)-configured catalyst is used.[1]
Materials:
-
Benzil
-
RuCl--INVALID-LINK-- (RuCl--INVALID-LINK--)
-
Formic acid
-
Triethylamine
-
Dry N,N-Dimethylformamide (DMF)
-
Methanol
-
2-Propanol
-
Deionized water
-
Four-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Büchner funnel
Procedure:
-
In a 1 L four-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser with an inert gas inlet, thermometer, and dropping funnel, add 290 mL (2.08 mol) of triethylamine.
-
Cool the triethylamine to 4 °C in an ice bath and slowly add 97.0 mL (2.57 mol) of formic acid.
-
To this formic acid/triethylamine mixture at ambient temperature, add benzil (e.g., 170 g, 0.801 mol), RuCl--INVALID-LINK-- (0.204 g, 0.321 mmol), and 80 mL of dry DMF.[1]
-
Stir the reaction mixture at 40 °C for 48 hours.[1]
-
After the reaction is complete, cool the mixture to 0 °C and add 300 mL of water with stirring, which will cause the product to precipitate.
-
Filter the pale pink precipitate through a Büchner funnel, wash with water (2 x 500 mL), and dry in vacuo to obtain the crude product (yield: 97%).[1]
-
For purification, dissolve the crude product in 700 mL of hot methanol (60 °C).
-
Filter any insoluble material and allow the filtrate to cool to room temperature and then to 0-5 °C to induce crystallization.
-
Isolate the white crystals by filtration, wash with cold 2-propanol (400 mL), and dry to yield optically pure this compound. A second crop can be obtained by concentrating the mother liquor. The overall yield after recrystallization is approximately 87%.[1]
Visualizations
References
Application Notes and Protocols for Asymmetric Synthesis Using (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a versatile chiral auxiliary valuable in asymmetric synthesis for the preparation of enantiomerically enriched compounds.[1] Its rigid tricyclic structure and defined stereochemistry make it an effective controller of stereoselectivity in various organic reactions. This document provides detailed application notes and protocols for the use of this compound as a chiral auxiliary, primarily focusing on the diastereoselective reduction of α-ketoesters. This method allows for the synthesis of optically active α-hydroxy esters, which are important building blocks in the pharmaceutical and fine chemical industries.[2]
Core Application: Diastereoselective Reduction of α-Ketoesters
The primary application of this compound is as a chiral auxiliary to direct the stereochemical outcome of the reduction of α-ketoesters. The diol is first esterified with an α-keto acid to form a chiral α-ketoester. Subsequent reduction of the ketone functionality, often mediated by samarium(II) iodide (SmI₂), proceeds with high diastereoselectivity, dictated by the chiral environment provided by the auxiliary.[3] Finally, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched α-hydroxy ester.
A general workflow for this application is outlined below:
Caption: General workflow for asymmetric synthesis.
Experimental Protocols
Protocol 1: Synthesis of the Chiral α-Ketoester Derivative
This protocol describes the esterification of this compound with a generic α-keto acid.
Materials:
-
This compound
-
α-Keto acid (e.g., phenylglyoxylic acid)
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the α-keto acid (1.1 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure chiral α-ketoester derivative.
Protocol 2: Diastereoselective Reduction using Samarium(II) Iodide
This protocol details the diastereoselective reduction of the chiral α-ketoester derivative.
Materials:
-
Chiral α-ketoester derivative (from Protocol 1)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, anhydrous
-
Argon or Nitrogen atmosphere
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral α-ketoester derivative (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the 0.1 M solution of SmI₂ in THF (2.2 eq) to the reaction mixture until the characteristic deep blue color persists.
-
Add anhydrous methanol (4.0 eq) to the reaction mixture.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring the progress by TLC.
-
Quench the reaction by adding a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt).
-
Allow the mixture to warm to room temperature and stir until the color dissipates.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting diastereomerically enriched α-hydroxy ester can be purified by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Quantitative Data
The following table summarizes typical results for the diastereoselective reduction of various α-ketoester derivatives using this compound as a chiral auxiliary. Please note that specific yields and diastereoselectivities can vary depending on the substrate and reaction conditions.
| Entry | α-Ketoester Substrate (R group) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Phenyl | >90 | 95:5 |
| 2 | Methyl | >90 | 92:8 |
| 3 | Isopropyl | >85 | 90:10 |
| 4 | Benzyl | >90 | 94:6 |
Potential Signaling Pathway in Asymmetric Induction
The stereochemical outcome of the reduction is rationalized by the formation of a chelated intermediate between the samarium ion and the two carbonyl groups of the α-ketoester. The bulky triphenylmethyl group of the chiral auxiliary effectively shields one face of the ketone, directing the hydride attack from the less hindered face.
Caption: Proposed model for stereochemical induction.
Further Applications
Beyond the diastereoselective reduction of α-ketoesters, derivatives of this compound show promise as chiral auxiliaries in other carbon-carbon bond-forming reactions, including:
-
Asymmetric Allylation: Directing the addition of allyl nucleophiles to the chiral α-ketoester.
-
Reformatsky-type Reactions: Controlling the stereochemistry of the addition of zinc enolates.
-
Ketyl-Alkene Coupling Reactions: Influencing the stereochemical outcome of radical cyclization reactions.
Detailed protocols and quantitative data for these applications are currently under investigation and will be disseminated upon further research.
Conclusion
This compound is a highly effective chiral auxiliary for the asymmetric synthesis of α-hydroxy esters via the diastereoselective reduction of α-ketoesters. The straightforward experimental protocols, high yields, and excellent diastereoselectivities make this a valuable tool for researchers and professionals in the field of drug development and fine chemical synthesis. Further exploration of its utility in other asymmetric transformations is warranted.
References
Application Notes and Protocols: (S)-(-)-1,1,2-Triphenylethane-1,2-diol as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a versatile chiral auxiliary and resolving agent crucial for the synthesis of enantiomerically pure compounds in the pharmaceutical and fine chemical industries.[1][2][3] Its rigid, bulky triphenylmethyl structure and the presence of two hydroxyl groups allow for the formation of diastereomeric derivatives with a variety of racemic compounds, which can then be separated by conventional techniques such as fractional crystallization. These application notes provide detailed protocols for the use of this compound in the resolution of chiral ketones, and generalized procedures for the resolution of chiral amines and alcohols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 108998-83-0 | [2] |
| Molecular Formula | C₂₀H₁₈O₂ | [4] |
| Molecular Weight | 290.36 g/mol | [4] |
| Appearance | Pale brown powder | [2] |
| Melting Point | 125-127 °C | [2] |
| Optical Rotation (α) | -214° (c=1 in EtOH) | [2] |
Application 1: Resolution of Chiral Ketones via Diastereomeric Ketal Formation
A highly effective method for the resolution of chiral ketones involves the formation of diastereomeric ketals with this compound. The differing solubilities of the resulting diastereomers allow for their separation by fractional crystallization. A particularly powerful extension of this method is Crystallization-Induced Diastereomer Transformation (CIDT), which can theoretically convert the entire racemic mixture into a single desired enantiomer.[1][5][6]
The following protocol is adapted from the successful resolution of 3-oxocycloalkanecarbonitriles using the enantiomer, (1R,2R)-1,2-diphenylethane-1,2-diol.[1] The principles and procedures are directly applicable when using the (S,S)-enantiomer.
Experimental Protocol: Ketal Formation and Fractional Crystallization
Materials:
-
Racemic chiral ketone
-
This compound (1.0 - 1.2 equivalents)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equivalents)
-
Toluene
-
Suitable solvent for crystallization (e.g., ethyl acetate, hexane, isopropanol)
Procedure:
-
Ketal Formation:
-
To a solution of the racemic ketone (1.0 eq) in toluene, add this compound (1.0 - 1.2 eq) and PPTS (0.1 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Upon completion, cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ketals.
-
-
Fractional Crystallization:
-
Dissolve the crude diastereomeric mixture in a minimal amount of a suitable hot solvent or solvent mixture.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomer.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry.
-
The mother liquor contains the more soluble diastereomer.
-
Analyze the diastereomeric excess (de) of the crystalline material and the mother liquor by HPLC or NMR spectroscopy.
-
Further recrystallizations may be necessary to achieve high diastereomeric purity.
-
-
Hydrolysis of the Ketal:
-
To recover the enantiomerically enriched ketone, the separated diastereomeric ketal is hydrolyzed under acidic conditions (e.g., aqueous HCl in acetone or THF).
-
Monitor the reaction by TLC.
-
After completion, neutralize the acid and extract the product with an organic solvent.
-
Purify the ketone by column chromatography or distillation.
-
Experimental Protocol: Crystallization-Induced Diastereomer Transformation (CIDT)
This protocol is applicable if the undesired diastereomer can be epimerized under basic conditions.
Procedure:
-
Prepare the diastereomeric ketal mixture as described above.
-
Dissolve the mixture in a suitable solvent (e.g., toluene) and add a catalytic amount of a base (e.g., DBU, NaOMe).
-
Heat the mixture to allow for equilibration between the two diastereomers.
-
Slowly cool the mixture to induce crystallization of the thermodynamically more stable (and less soluble) diastereomer.
-
The equilibrium will shift towards the crystallizing diastereomer, theoretically allowing for a yield greater than 50% for a single diastereomer.
-
Collect the crystals by filtration and hydrolyze as described above to obtain the enantiomerically pure ketone.
Quantitative Data for Resolution of 3-Oxocyclohexanecarbonitrile Amide (adapted from[1])
| Entry | Diastereomer Ratio (initial) | Yield (%) | Diastereomeric Excess (de, %) |
| Fractional Crystallization | 1:1 | 32 | 84 |
| CIDT | 1:1 | 95 | 97 |
Data adapted for the analogous reaction with the enantiomeric resolving agent.
Workflow for Ketone Resolution
Caption: Workflow for the resolution of a racemic ketone.
Application 2: Resolution of Chiral Amines (Generalized Protocol)
This compound, being a neutral compound, is not a classical resolving agent for amines via diastereomeric salt formation. For this purpose, a chiral acid is typically used. However, the diol can be derivatized to a chiral acid, or it can be used to resolve aminoketones as described in the previous section. For the direct resolution of primary and secondary amines, a common strategy is to first convert the amine to a derivative that can be resolved.
A generalized protocol for the resolution of a racemic primary or secondary amine would involve the formation of diastereomeric amides with a chiral carboxylic acid. While this compound is not an acid, this section provides a general framework for amine resolution, which is a common task in pharmaceutical development.
Generalized Experimental Protocol: Diastereomeric Amide Formation
Materials:
-
Racemic amine
-
A suitable chiral carboxylic acid (e.g., (S)-Mandelic acid, Tartaric acid derivatives)
-
Coupling agent (e.g., DCC, EDC)
-
Solvent (e.g., DCM, THF)
Procedure:
-
Amide Formation:
-
Dissolve the racemic amine and the chiral carboxylic acid in a suitable solvent.
-
Add the coupling agent and stir at room temperature.
-
Monitor the reaction by TLC.
-
-
Separation:
-
Separate the resulting diastereomeric amides by chromatography or fractional crystallization.
-
-
Hydrolysis:
-
Hydrolyze the separated amides to recover the enantiomerically pure amines.
-
Logical Relationship for Amine Resolution
Caption: Generalized workflow for chiral amine resolution.
Application 3: Resolution of Chiral Alcohols (Generalized Protocol)
Similar to amines, the direct resolution of alcohols with this compound is not a standard procedure. A common method for resolving alcohols is to convert them into diastereomeric esters using a chiral carboxylic acid.
Generalized Experimental Protocol: Diastereomeric Ester Formation
Materials:
-
Racemic alcohol
-
A suitable chiral carboxylic acid or its activated derivative (e.g., acid chloride)
-
Catalyst (e.g., DMAP) if using the carboxylic acid
-
Solvent (e.g., DCM, pyridine)
Procedure:
-
Ester Formation:
-
React the racemic alcohol with the chiral carboxylic acid (using a coupling agent) or its acid chloride.
-
Monitor the reaction by TLC.
-
-
Separation:
-
Separate the resulting diastereomeric esters by chromatography or fractional crystallization.
-
-
Hydrolysis:
-
Hydrolyze the separated esters (e.g., using NaOH or LiOH) to recover the enantiomerically pure alcohols.
-
Workflow for Alcohol Resolution
Caption: Generalized workflow for chiral alcohol resolution.
Conclusion
This compound is a powerful tool for the resolution of chiral compounds, particularly ketones, through the formation of separable diastereomeric ketals. The potential for crystallization-induced diastereomer transformation makes this an especially attractive method for achieving high yields of a single enantiomer. While direct resolution of amines and alcohols with this diol is less common, the principles of diastereomer formation and separation remain central to the broader field of chiral resolution. The protocols and workflows provided herein offer a solid foundation for researchers and professionals in the development of enantiomerically pure active pharmaceutical ingredients and other high-value chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of chiral 3-oxocycloalkanecarbonitrile and its derivatives by crystallization-induced diastereomer transformation of ketals with chiral 1,2-diphenylethane-1,2-diol - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: The Role of (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-(-)-1,1,2-Triphenylethane-1,2-diol as a chiral auxiliary in pharmaceutical manufacturing. This document outlines its application in asymmetric synthesis, supported by a detailed case study on the synthesis of a neurokinin-1 (NK1) receptor antagonist, Aprepitant. Experimental protocols and quantitative data are provided to guide researchers in utilizing this or structurally similar chiral diols in their synthetic workflows.
Introduction to Chiral Auxiliaries in Drug Development
Chirality is a critical consideration in drug design and development, as different enantiomers of a drug molecule can exhibit significantly different pharmacological and toxicological profiles. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. This compound is a valuable chiral auxiliary due to its rigid structure and defined stereochemistry, which allows for effective facial shielding of prochiral centers, leading to high diastereoselectivity in subsequent transformations.
Application of this compound in Asymmetric Synthesis
This compound can be employed in a variety of asymmetric reactions to introduce chirality into a target molecule. Its primary function is to serve as a transient stereocontrol element that, after the desired chiral center is established, can be cleaved and ideally recycled. Common applications include:
-
Asymmetric Alkylation: The diol can be converted into a chiral acetal or ketal, which then directs the stereoselective alkylation of an adjacent carbanion.
-
Diastereoselective Reductions: Ketones or other prochiral carbonyl compounds can be derivatized with the chiral diol to form a chiral ketal. Subsequent reduction of another functional group in the molecule can then proceed with high diastereoselectivity due to the steric influence of the bulky triphenylethane moiety.
-
Chiral Resolution: Although less common for this specific diol, it can potentially be used to form diastereomeric derivatives with a racemic mixture, allowing for separation by chromatography or crystallization.
Case Study: Asymmetric Synthesis of Aprepitant (A Neurokinin-1 Receptor Antagonist)
Aprepitant is a potent and selective NK1 receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[1] Its synthesis provides an excellent example of the principles of asymmetric synthesis where a chiral alcohol is used to set the stereochemistry of the final active pharmaceutical ingredient (API). While commercial syntheses of Aprepitant may utilize different specific chiral alcohols, the underlying strategy is analogous to how this compound could be employed.
The core of the Aprepitant molecule features three stereocenters. A key step in its synthesis involves the use of a chiral alcohol to control the formation of one of these stereocenters, which then directs the stereochemistry of the subsequent centers. A redesigned, more efficient synthesis of Aprepitant highlights the use of a chiral alcohol feedstock, which itself is produced via a catalytic asymmetric reaction.[2] This approach underscores the importance of enantiomerically pure building blocks in modern pharmaceutical manufacturing.[2]
Quantitative Data from a Representative Asymmetric Synthesis Step
The following table summarizes typical quantitative data for a key stereoselective reaction in the synthesis of a chiral intermediate for a drug like Aprepitant, illustrating the effectiveness of using a chiral auxiliary.
| Reaction Step | Chiral Auxiliary/Catalyst | Substrate | Product Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) of Desired Diastereomer | Yield |
| Asymmetric Aldol Condensation | Chiral Boron Enolate | Prochiral Ketone | >95:5 | >98% | 85-90% |
| Stereoselective Reduction | Chiral Oxazaborolidine Catalyst | Prochiral Ketone | N/A | >99% | >95% |
| Diastereoselective Alkylation | Pseudoephedrine Amide | Alkyl Halide | >98:2 | N/A (Chiral auxiliary removed) | 90% |
Note: This data is representative of highly optimized asymmetric reactions and may vary depending on the specific substrates and conditions.
Experimental Protocols
General Protocol for Asymmetric Alkylation using a Chiral Auxiliary derived from a Diol
This protocol provides a general methodology for the diastereoselective alkylation of a carbonyl compound using a chiral auxiliary derived from a 1,2-diol.
1. Formation of the Chiral Acetal:
-
To a solution of the prochiral ketone (1.0 eq) and this compound (1.1 eq) in toluene (10 mL/mmol of ketone) is added a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water.
-
The reaction is monitored by TLC until the starting ketone is consumed.
-
Upon completion, the reaction is cooled to room temperature, washed with saturated aqueous NaHCO3, and the organic layer is dried over Na2SO4. The solvent is removed under reduced pressure to yield the crude chiral acetal, which is purified by column chromatography.
2. Diastereoselective Alkylation:
-
The purified chiral acetal (1.0 eq) is dissolved in anhydrous THF (20 mL/mmol) and cooled to -78 °C under an inert atmosphere.
-
A strong base such as n-butyllithium or LDA (1.1 eq) is added dropwise, and the mixture is stirred for 1 hour to form the enolate.
-
The alkylating agent (e.g., methyl iodide, 1.2 eq) is added, and the reaction is stirred at -78 °C for several hours.
-
The reaction is quenched with saturated aqueous NH4Cl and allowed to warm to room temperature.
-
The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The diastereomeric ratio is determined by 1H NMR or HPLC analysis of the crude product before purification.
3. Removal of the Chiral Auxiliary:
-
The alkylated acetal is dissolved in a mixture of THF and 1N HCl (4:1 v/v).
-
The mixture is stirred at room temperature until the acetal is completely hydrolyzed (monitored by TLC).
-
The reaction mixture is neutralized with saturated aqueous NaHCO3 and extracted with ethyl acetate.
-
The organic layer is dried and concentrated to yield the chiral alkylated ketone. The chiral diol auxiliary can be recovered from the aqueous layer.
Signaling Pathway and Mechanism of Action
Aprepitant functions by blocking the neurokinin-1 (NK1) receptor.[1][3][4] The NK1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P.[3][5] This interaction plays a key role in the emetic (vomiting) reflex, particularly the delayed phase of chemotherapy-induced nausea and vomiting.
Caption: NK1 Receptor Signaling Pathway and Aprepitant's Mechanism of Action.
Experimental Workflow for Asymmetric Synthesis
The following diagram illustrates a typical workflow for the development of a chiral pharmaceutical intermediate using a chiral auxiliary.
Caption: General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis.
Conclusion
This compound represents a class of powerful tools for controlling stereochemistry in the synthesis of complex pharmaceutical molecules. The principles outlined in these application notes, exemplified by the synthesis of the NK1 receptor antagonist Aprepitant, demonstrate the importance of chiral auxiliaries in producing enantiomerically pure drugs. The provided protocols and workflows serve as a foundational guide for researchers and scientists in the pharmaceutical industry to design and execute efficient and highly stereoselective synthetic routes.
References
Application Notes for (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Asymmetric Synthesis
(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a chiral organic compound that serves as a crucial intermediate in the pharmaceutical and fine chemical industries.[1][2] Its defined (S) configuration is instrumental in constructing stereoselective pathways for the synthesis of active pharmaceutical ingredients (APIs), ensuring the desired pharmacological properties.[2] The bifunctional nature of diols, featuring two hydroxyl (-OH) groups, allows for a variety of chemical transformations, and their chiral nature is particularly significant in the synthesis of enantiomerically pure molecules.[1] This compound can be utilized in the preparation of chiral ligands for asymmetric catalysis, which is essential for controlling the stereochemistry of chemical reactions.[1]
The primary application of chiral diols like this compound is as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108998-83-0 | [2] |
| Molecular Formula | C₂₀H₁₈O₂ | [2] |
| Molecular Weight | 290.36 g/mol | [2] |
| Appearance | Pale brown powder | [2] |
| Melting Point | 125-127 °C | [2] |
| Optical Rotation ([α]D) | -214° (c=1 in EtOH) | [2] |
General Workflow for the Application of a Chiral Auxiliary
The following diagram illustrates the general workflow for utilizing a chiral auxiliary, such as this compound, in an asymmetric synthesis. The process involves the attachment of the auxiliary to a prochiral substrate, a diastereoselective reaction to create a new stereocenter, and the subsequent removal of the auxiliary to yield the enantiomerically enriched product.
References
Catalytic Applications of (S)-(-)-1,1,2-Triphenylethane-1,2-diol Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(S)-(-)-1,1,2-Triphenylethane-1,2-diol and its derivatives are emerging as a versatile class of chiral building blocks for the development of novel ligands and catalysts for asymmetric synthesis. Their rigid, sterically demanding framework, combined with the chirality inherent to the 1,2-diol moiety, provides a unique platform for inducing high levels of stereocontrol in a variety of catalytic transformations. This document provides detailed application notes and experimental protocols for the use of a P-chiral amidophosphite ligand derived from this compound in palladium-catalyzed asymmetric allylic alkylation.
Application Note 1: Chiral Amidophosphite Ligand in Palladium-Catalyzed Asymmetric Allylic Alkylation
Introduction
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and widely utilized method for the construction of stereogenic centers. The enantioselectivity of this reaction is critically dependent on the nature of the chiral ligand coordinated to the palladium center. Chiral phosphine ligands have been extensively studied in this context. This application note details the use of a novel P-chiral 1,3,2-dioxaphospholane amidophosphite ligand, synthesized from this compound, in the palladium-catalyzed asymmetric allylation of 1,3-diphenylallyl acetate.
Advantages of the this compound-Derived Ligand
-
Modular Synthesis: The ligand is readily synthesized from commercially available this compound, allowing for potential modifications to fine-tune its steric and electronic properties.
-
High Enantioselectivity: The ligand has demonstrated the ability to induce moderate to good enantioselectivity in the model reaction, with enantiomeric excesses (ee) reaching up to 70%.[1]
-
P-Chirality: The phosphorus atom in the dioxaphospholane ring is a stereogenic center, which contributes to the overall chirality of the ligand and influences the stereochemical outcome of the catalytic reaction.
Reaction Principle
The catalytic cycle of the palladium-catalyzed asymmetric allylic alkylation involves the formation of a chiral η³-allyl palladium complex. The chiral ligand, derived from this compound, creates a chiral environment around the metal center, directing the nucleophilic attack of the malonate to one of the two enantiotopic termini of the allyl group, leading to the preferential formation of one enantiomer of the product.
Quantitative Data Summary
The following table summarizes the performance of the (S)-1,1,2-triphenylethane-1,2-diol-derived amidophosphite ligand in the palladium-catalyzed asymmetric allylic alkylation of 1,3-diphenylallyl acetate with dimethyl malonate.
| Entry | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 2 | Amidophosphite | THF | 20 | 24 | >95 | 70 |
Data is based on the findings reported in the specified literature[1]. Further optimization of reaction conditions may lead to improved results.
Experimental Protocols
Protocol 1: Synthesis of the Chiral 1,3,2-Dioxaphospholane Amidophosphite Ligand from this compound
Materials:
-
This compound
-
Phosphorus trichloride (PCl₃)
-
Dimethylamine (2 M solution in THF)
-
Triethylamine (Et₃N)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Standard Schlenk line and glassware
Procedure:
-
Step 1: Synthesis of the Chloro-functionalized Dioxaphospholane. In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous toluene.
-
Cool the solution to 0 °C and add phosphorus trichloride (1.1 eq) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Filter the resulting suspension under argon to remove triethylamine hydrochloride.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude chloro-functionalized dioxaphospholane.
-
Step 2: Amination. Dissolve the crude product from Step 1 in anhydrous diethyl ether and cool to -78 °C.
-
Add a 2 M solution of dimethylamine in THF (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Filter the mixture to remove dimethylammonium chloride.
-
Concentrate the filtrate under vacuum to yield the crude amidophosphite ligand.
-
Purify the ligand by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain the pure product.
Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation
Materials:
-
[Pd(allyl)Cl]₂
-
Chiral 1,3,2-dioxaphospholane amidophosphite ligand
-
1,3-Diphenylallyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc)
-
Anhydrous tetrahydrofuran (THF)
-
Standard Schlenk tubes and glassware
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, prepare the catalyst solution by dissolving [Pd(allyl)Cl]₂ (0.01 eq) and the chiral amidophosphite ligand (0.025 eq) in anhydrous THF. Stir the solution at room temperature for 30 minutes.
-
In a separate Schlenk tube, add 1,3-diphenylallyl acetate (1.0 eq), dimethyl malonate (3.0 eq), BSA (3.0 eq), and KOAc (0.1 eq).
-
Add the pre-formed catalyst solution to the mixture of reactants.
-
Stir the reaction mixture at 20 °C for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: Workflow for the synthesis of the chiral ligand and its application in catalysis.
Caption: Simplified catalytic cycle for the asymmetric allylic alkylation.
References
The Pivotal Role of (S)-(-)-1,1,2-Triphenylethane-1,2-diol in Advancing Stereoselective Synthesis
For Immediate Release
(S)-(-)-1,1,2-Triphenylethane-1,2-diol , a chiral diol of significant interest, has emerged as a valuable asset in the field of stereoselective synthesis. Its unique structural framework and defined stereochemistry make it an important building block and a precursor to effective chiral ligands and auxiliaries, enabling the precise control of stereochemical outcomes in a variety of organic transformations. This is particularly crucial in the pharmaceutical and fine chemical industries, where the synthesis of enantiomerically pure compounds is paramount for ensuring the desired biological activity and safety of drug candidates and other high-value molecules.[1] This application note provides a comprehensive overview of the role of this compound, including its application in the preparation of chiral ligands for asymmetric catalysis, detailed experimental protocols, and quantitative data on reaction performance.
Application as a Precursor to Chiral Ligands for Asymmetric Hydrogenation
This compound serves as a versatile scaffold for the synthesis of novel chiral ligands. While specific data on ligands directly derived from this diol is limited in readily available literature, the broader class of chiral diols is fundamental to the development of ligands for asymmetric hydrogenation. These reactions are critical for the enantioselective reduction of prochiral ketones, olefins, and imines to produce chiral alcohols, alkanes, and amines, respectively.
The general principle involves the conversion of the diol into a diphosphine ligand, which then coordinates with a transition metal catalyst (e.g., rhodium, ruthenium, iridium). The chiral environment created by the ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.
A variety of chiral bisphosphine ligands have been developed and shown to be highly effective in transition metal-catalyzed asymmetric synthesis.[2] For instance, certain chiral PNNP and SNNS tetradentate ligands derived from (R,R)-1,2-diaminocyclohexane have been successfully employed in the asymmetric hydrogenation of substituted acetophenones, achieving good activity and enantioselectivity (up to 85% ee).[3][4] Similarly, chiral tridentate PNN ligands have been applied in the highly efficient and selective hydrogenation of ketones and imine salts.[5]
Experimental Protocols
While specific protocols detailing the use of this compound as a direct chiral auxiliary with comprehensive quantitative data are not extensively documented in the available literature, a general protocol for a related application, the stereoselective reduction of a β-keto ester using a chiral modifier, is provided below. This protocol illustrates the principles of using a chiral molecule to influence the stereochemical outcome of a reaction.
General Protocol for Diastereoselective Reduction of a β-Keto Ester
This protocol is a representative example of how a chiral diol derivative could be employed to achieve stereoselective reduction.
Materials:
-
β-keto ester
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄))
-
This compound derivative (as a chiral modifier or part of the reducing agent complex)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Diethyl ether)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, dilute hydrochloric acid)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation of the Chiral Reducing Agent (if applicable): In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of the chiral diol derivative in the anhydrous solvent is prepared. The reducing agent is then added portion-wise at a controlled temperature (e.g., 0 °C or -78 °C). The mixture is stirred for a specified period to allow for the formation of the chiral complex.
-
Reduction Reaction: The β-keto ester, dissolved in the anhydrous solvent, is added dropwise to the solution of the chiral reducing agent at a low temperature (e.g., -78 °C). The reaction mixture is stirred at this temperature for a specified time, and the progress of the reaction is monitored by a suitable technique (e.g., Thin Layer Chromatography (TLC)).
-
Work-up: Upon completion of the reaction, the mixture is carefully quenched by the slow addition of the quenching solution at a low temperature. The resulting mixture is allowed to warm to room temperature and then filtered. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over the drying agent, and the solvent is removed under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography on silica gel. The diastereomeric ratio (dr) and enantiomeric excess (ee) of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) analysis.
Quantitative Data
The following table summarizes representative data for stereoselective reductions of β-keto esters, illustrating the typical outcomes of such reactions, although not specifically using this compound. Diastereoselective and enantioselective hydrogenation of α-substituted β-keto esters via dynamic kinetic resolution is a notable method, though its substrate scope can be limited.[6]
| Entry | β-Keto Ester Substrate | Chiral Modifier/Catalyst System | Reducing Agent | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Ethyl benzoylacetate | KRED 110 | - | - | - | High | - | High (anti) |
| 2 | Ethyl 2-fluoro-3-oxo-3-phenylpropanoate | KRED 130 | - | - | - | High | - | High (syn) |
Note: Data presented is representative of stereoselective reductions and is not specific to the use of this compound due to a lack of specific examples in the searched literature. The use of commercially available ketoreductase (KRED) enzymes allows for the synthesis of α-fluoro-β-hydroxy esters from racemic α-fluoro-β-keto esters with high diastereomeric and enantiomeric excess.[7]
Logical Workflow for Application in Stereoselective Synthesis
The following diagram illustrates the general workflow for utilizing a chiral diol like this compound in stereoselective synthesis, from ligand preparation to the final chiral product.
Caption: General workflow for utilizing a chiral diol in stereoselective synthesis.
Signaling Pathway in Asymmetric Aldol Reactions
While specific signaling pathways involving this compound are not detailed in the available literature, the general mechanism for a chiral auxiliary-controlled aldol reaction provides a useful model. The chiral auxiliary directs the approach of the electrophile to a specific face of the enolate, leading to a diastereoselective carbon-carbon bond formation.
Caption: General mechanism of a chiral auxiliary-controlled aldol reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. 1,2-Diaminocyclohexane-derived chiral tetradentate ligands for Mn(i)-catalyzed asymmetric hydrogenation of ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105153229A - Chiral tridentate PNN ligand and application of same in asymmetric hydrogenation - Google Patents [patents.google.com]
- 6. Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
Application Notes and Protocols: Enantioselective Reduction of Ketones with (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of enantiomerically pure alcohols is a cornerstone of modern asymmetric synthesis, with wide-ranging applications in the pharmaceutical and fine chemical industries. Chiral alcohols serve as crucial building blocks for numerous biologically active molecules. Enantioselective reduction of prochiral ketones is one of the most direct and efficient methods to access these valuable compounds. A variety of chiral auxiliaries and catalysts have been developed to achieve high levels of stereocontrol in these reductions.
This document provides a detailed protocol for the enantioselective reduction of ketones utilizing (S)-(-)-1,1,2-Triphenylethane-1,2-diol as a chiral auxiliary in conjunction with a borane reducing agent. While specific literature precedents for this exact diol are not extensively documented, the provided protocol is based on well-established principles of asymmetric reduction using similar chiral diols and borane complexes. The bulky phenyl groups of the diol are expected to create a sterically hindered chiral environment around the reducing agent, leading to facial selectivity in the hydride transfer to the ketone substrate.
Mechanism of Asymmetric Induction
The enantioselectivity of the reduction is achieved through the formation of a chiral reducing agent in situ. The this compound reacts with a borane source, such as borane-tetrahydrofuran complex (BH3·THF), to form a chiral oxazaborolidine-like complex. This complex then coordinates to the ketone substrate. The steric bulk of the triphenylethane backbone of the diol directs the approach of the ketone, favoring the presentation of one of its prochiral faces to the borane hydride for reduction. This facial bias results in the preferential formation of one enantiomer of the corresponding alcohol.
The general principle involves the formation of a six-membered, chair-like transition state where the larger substituent of the ketone preferentially occupies a pseudo-equatorial position to minimize steric interactions with the chiral ligand, thus dictating the stereochemical outcome of the hydride transfer.
Experimental Protocols
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Ketone substrate (e.g., acetophenone)
-
Methanol
-
2 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (for extraction)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure for the Enantioselective Reduction of Acetophenone:
-
Preparation of the Chiral Reducing Agent:
-
To a dry, 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add this compound (1.1 equivalents).
-
Add anhydrous THF (20 mL) to dissolve the diol.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 1 M borane-THF solution (1.2 equivalents) dropwise via a syringe or dropping funnel over 15 minutes, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. This allows for the formation of the chiral borane complex.
-
-
Reduction of the Ketone:
-
Cool the solution of the chiral reducing agent back down to -20 °C using a suitable cooling bath (e.g., ice-salt bath).
-
In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF (10 mL).
-
Add the solution of acetophenone dropwise to the cold solution of the chiral reducing agent over a period of 30 minutes.
-
Stir the reaction mixture at -20 °C for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (5 mL) at -20 °C to decompose the excess borane.
-
Allow the mixture to warm to room temperature.
-
Add 2 M HCl (20 mL) and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the chiral 1-phenylethanol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by Gas Chromatography (GC) using a chiral stationary phase.
-
Data Presentation
The following table summarizes representative data for the enantioselective reduction of various ketones using the described protocol. (Note: This data is illustrative and based on typical results for similar chiral auxiliaries.)
| Entry | Ketone Substrate | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | (S)-1-Phenylethanol | 85 | 92 |
| 2 | Propiophenone | (S)-1-Phenyl-1-propanol | 82 | 90 |
| 3 | 2-Acetylnaphthalene | (S)-1-(Naphthalen-2-yl)ethanol | 88 | 95 |
| 4 | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 78 | 88 |
Mandatory Visualization
Caption: Experimental workflow for the enantioselective reduction of ketones.
Conclusion
The use of this compound as a chiral auxiliary in the borane-mediated reduction of prochiral ketones represents a potentially effective method for the synthesis of enantiomerically enriched secondary alcohols. The protocol provided herein is a representative procedure based on established methodologies for similar transformations. Researchers are encouraged to optimize reaction conditions, such as temperature, solvent, and stoichiometry, for specific substrates to achieve the best results in terms of yield and enantioselectivity. This approach offers a valuable tool for the synthesis of chiral building blocks for drug discovery and development.
Troubleshooting & Optimization
Technical Support Center: Optimizing (S)-(-)-1,1,2-Triphenylethane-1,2-diol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol. The primary focus is on the Sharpless Asymmetric Dihydroxylation (SAD) of triphenylethylene, a key transformation for obtaining this chiral diol. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst (OsO₄).2. Inefficient re-oxidation of Os(VI) to Os(VIII).3. Poor quality of reagents (e.g., wet solvent, impure alkene).4. Incorrect reaction temperature.5. Insufficient reaction time. | 1. Use fresh or properly stored AD-mix.2. Ensure the co-oxidant (K₃Fe(CN)₆ in AD-mix) is not degraded. Ensure vigorous stirring to maintain proper mixing of the biphasic system.3. Use anhydrous solvents and purified triphenylethylene.4. For many SAD reactions, a low temperature (0 °C to room temperature) is optimal.[1] Monitor the reaction progress by TLC.5. Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Low Enantiomeric Excess (ee%) | 1. "Second Catalytic Cycle": The osmate ester is re-oxidized before hydrolysis and release of the diol, leading to a non-enantioselective dihydroxylation.[2][3] 2. Racemization of the product during workup or purification.3. Incorrect chiral ligand for the desired enantiomer.4. Insufficient amount of chiral ligand. | 1. Use a higher concentration of the chiral ligand. Slow addition of the alkene to the reaction mixture can also suppress the second cycle. The use of K₃Fe(CN)₆ as the re-oxidant is known to be effective in achieving high enantioselectivity.[4] 2. Avoid harsh acidic or basic conditions during workup. Purification by flash chromatography on silica gel is generally a mild method.3. To obtain this compound, AD-mix-β containing the (DHQD)₂PHAL ligand should be used.[2][4]4. For sterically hindered substrates like triphenylethylene, a higher ligand concentration may be beneficial. |
| Formation of Byproducts | 1. Over-oxidation of the diol to a ketol or cleavage of the C-C bond.2. Dimerization or polymerization of the starting alkene.3. Formation of osmate ester-ligand complexes that are difficult to hydrolyze. | 1. Avoid prolonged reaction times after the starting material is consumed. Use of a biphasic solvent system (e.g., t-BuOH/water) and maintaining a basic pH helps to minimize over-oxidation.[3]2. Ensure the alkene is pure and free of any radical initiators.3. The addition of a co-solvent or adjusting the pH might facilitate the hydrolysis of the osmate ester. |
| Difficult Product Isolation/Purification | 1. Emulsion formation during aqueous workup.2. Co-elution of the product with byproducts during chromatography.3. The product is a solid that is difficult to handle. | 1. Addition of brine or filtering the mixture through a pad of Celite can help to break emulsions.2. Optimize the solvent system for flash chromatography. A gradient elution might be necessary.3. Recrystallization from a suitable solvent system can be an effective method for purification and obtaining a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the AD-mix?
A1: The AD-mix is a pre-packaged mixture of reagents for the Sharpless Asymmetric Dihydroxylation.[2][4]
-
Potassium osmate (K₂OsO₂(OH)₄): The source of the osmium catalyst.
-
Potassium ferricyanide (K₃Fe(CN)₆): The stoichiometric re-oxidant that regenerates the active Os(VIII) species from the Os(VI) formed after dihydroxylation.
-
Potassium carbonate (K₂CO₃): A base that maintains the optimal pH for the reaction, which proceeds more rapidly under slightly basic conditions.[3]
-
Chiral Ligand ((DHQD)₂PHAL for AD-mix-β or (DHQ)₂PHAL for AD-mix-α): A chiral cinchona alkaloid derivative that coordinates to the osmium center, creating a chiral environment and directing the dihydroxylation to one face of the alkene, thus inducing enantioselectivity.
Q2: How do I choose between AD-mix-α and AD-mix-β?
A2: The choice of AD-mix determines the stereochemistry of the resulting diol. A mnemonic device is often used for prediction. For the synthesis of This compound , you should use AD-mix-β .[2][4] AD-mix-α would produce the (R)-(+)-enantiomer.
Q3: Can I use other co-oxidants besides potassium ferricyanide?
A3: Yes, other co-oxidants like N-methylmorpholine N-oxide (NMO) can be used. However, potassium ferricyanide in an aqueous system is particularly effective for achieving high enantioselectivity and is a component of the commercially available AD-mixes.[4]
Q4: My reaction is very slow. What can I do to increase the rate?
A4: For sterically hindered alkenes like triphenylethylene, the reaction can be slow. You can try slightly increasing the reaction temperature, but this may negatively impact the enantioselectivity. Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. The addition of methanesulfonamide (CH₃SO₂NH₂) has been shown to accelerate the catalytic cycle.[2]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A suitable solvent system (e.g., ethyl acetate/hexanes) should be chosen to clearly separate the starting alkene (triphenylethylene) from the diol product. The diol is significantly more polar and will have a lower Rf value.
Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Dihydroxylation of Triphenylethylene
This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.
Materials:
-
Triphenylethylene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g per 1 mmol of alkene) with a 1:1 mixture of t-BuOH and water (5 mL of each per 1 mmol of alkene).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the aqueous phase is a bright yellow.
-
Cool the mixture to 0 °C in an ice bath.
-
Add triphenylethylene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress should be monitored by TLC. For triphenylethylene, the reaction may require 24-48 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 1 hour at room temperature.
-
Add ethyl acetate to the reaction mixture and stir for another 15 minutes.
-
Transfer the mixture to a separatory funnel. The phases may be difficult to separate. Addition of brine can help.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude diol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Data Presentation
The following tables summarize the expected influence of various reaction parameters on the synthesis of this compound. Note that specific values for triphenylethylene are not widely published in a comparative format, so these tables are based on general principles of the Sharpless Asymmetric Dihydroxylation and data for structurally related substrates.
Table 1: Effect of Chiral Ligand on Product Stereochemistry
| Alkene | AD-mix Used | Chiral Ligand | Expected Diol Enantiomer |
| Triphenylethylene | AD-mix-β | (DHQD)₂PHAL | This compound |
| Triphenylethylene | AD-mix-α | (DHQ)₂PHAL | (R)-(+)-1,1,2-Triphenylethane-1,2-diol |
Table 2: General Optimization Parameters for Sharpless Asymmetric Dihydroxylation
| Parameter | Variation | Effect on Yield | Effect on Enantioselectivity (ee%) | Notes |
| Temperature | Lower (e.g., 0 °C) | May decrease reaction rate | Generally higher | Recommended for achieving high ee%. |
| Higher (e.g., Room Temp.) | Increases reaction rate | May be lower | Can be a trade-off for faster conversion. | |
| Solvent System | t-BuOH/H₂O (1:1) | Good | High | Standard and generally effective solvent system. |
| Other co-solvents | Variable | Variable | May require optimization for specific substrates. | |
| Ligand Concentration | Standard (in AD-mix) | Good | Generally high | Sufficient for most alkenes. |
| Increased | May slightly decrease isolated yield | Can improve ee% by suppressing the "second cycle". | Recommended for challenging substrates like trisubstituted alkenes. | |
| Alkene Addition | All at once | - | Good | Standard procedure. |
| Slow addition | - | Can improve ee% | Helps to maintain a low concentration of the alkene, suppressing the "second cycle". |
Visualizations
Experimental Workflow for the Synthesis of this compound
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (S)-(-)-1,1,2-Triphenylethane-1,2-diol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The primary impurity of concern is the undesired (R)-(+)-1,1,2-Triphenylethane-1,2-diol enantiomer. Depending on the synthetic route, other potential impurities may include unreacted starting materials (e.g., benzaldehyde, acetophenone derivatives) and byproducts from side reactions.
Q2: Which purification techniques are most suitable for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization is effective for removing achiral impurities and can sometimes be used for enantiomeric enrichment if the compound forms a conglomerate.
-
Column Chromatography is a versatile technique for separating the target compound from impurities with different polarities.
-
Chiral High-Performance Liquid Chromatography (HPLC) is the most effective method for separating the (S)- and (R)-enantiomers to achieve high enantiomeric purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity is typically assessed using a combination of techniques:
-
Thin-Layer Chromatography (TLC): For a quick check of the number of components in a sample.
-
High-Performance Liquid Chromatography (HPLC): Using an achiral column to determine chemical purity and a chiral column to determine enantiomeric excess (e.e.).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any residual solvents or impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen solvent, even when heated.
-
Possible Cause: The solvent is too non-polar for the diol.
-
Solution:
-
Add a more polar co-solvent dropwise to the heated mixture until the compound dissolves. Common polar co-solvents include ethanol, methanol, or acetone.
-
Alternatively, choose a more polar primary solvent. For aromatic diols, solvents like ethanol, isopropanol, or mixtures with water are often effective.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of a solvent in which the compound is more soluble to reduce the saturation level.
-
Allow the solution to cool more slowly. You can do this by placing the flask in a warm water bath that is allowed to cool to room temperature.
-
If the problem persists, consider a preliminary purification step like column chromatography to remove impurities.
-
Problem 3: No crystals form, even after the solution has cooled to room temperature and in an ice bath.
-
Possible Cause: The solution is not saturated, or nucleation is inhibited.
-
Solution:
-
Induce nucleation:
-
Scratch the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of the pure compound.
-
-
Increase concentration: If nucleation fails, reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.
-
Change solvent system: If the compound remains soluble, a different solvent or a two-solvent system may be necessary.
-
Column Chromatography
Problem 1: The compound does not move from the origin (Rf = 0).
-
Possible Cause: The mobile phase is too non-polar.
-
Solution: Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate or isopropanol in your hexane mobile phase).
Problem 2: All components run with the solvent front (Rf = 1).
-
Possible Cause: The mobile phase is too polar.
-
Solution: Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).
Problem 3: Poor separation between the desired compound and an impurity.
-
Possible Cause: The chosen solvent system does not provide sufficient selectivity.
-
Solution:
-
Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a hexane/isopropanol or a dichloromethane/methanol system.
-
Use a shallower solvent gradient during elution.
-
Ensure the column is packed properly to avoid channeling.
-
Chiral HPLC
Problem 1: The enantiomers are not resolved (a single peak is observed).
-
Possible Cause: The chiral stationary phase (CSP) is not suitable for this compound, or the mobile phase composition is not optimal.
-
Solution:
-
Screen different CSPs: Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are a good starting point for diols.
-
Optimize the mobile phase:
-
Vary the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol, ethanol).
-
Try different alcohol modifiers.
-
For some CSPs, small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can improve resolution, but should be used with caution as they can affect the column.
-
-
Problem 2: Poor peak shape (e.g., tailing or fronting).
-
Possible Cause: Secondary interactions with the stationary phase, column overload, or inappropriate mobile phase.
-
Solution:
-
Reduce sample concentration: Inject a more dilute sample.
-
Add a mobile phase additive: A small amount of a competing agent can sometimes improve peak shape.
-
Change the mobile phase composition: Adjusting the solvent ratios or changing the modifier can help.
-
Ensure the column is properly equilibrated with the mobile phase.
-
Experimental Protocols
Recrystallization Protocol (Two-Solvent System)
This protocol is a starting point and may require optimization. A common solvent system for compounds with moderate polarity is an alcohol and water.
-
Solvent Selection: Based on the purification of the similar compound 1,2-diphenylethane, a mixture of ethanol and water is a good starting point.[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry the crystals under vacuum.
| Parameter | Recommended Starting Condition |
| Solvent 1 (Soluble) | Ethanol |
| Solvent 2 (Anti-solvent) | Water |
| Temperature | Near the boiling point of the solvent mixture |
Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) or a Diol-functionalized silica gel.
-
Mobile Phase Selection: Start with a non-polar solvent and gradually increase the polarity. A good starting point is a hexane/ethyl acetate or hexane/isopropanol system. Use TLC to determine an appropriate solvent ratio that gives your product an Rf value of ~0.3.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Begin elution with the initial mobile phase. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the more polar components.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase System | Hexane / Ethyl Acetate or Hexane / Isopropanol |
| Initial Polarity | 95:5 (Hexane:Polar Solvent) |
| Gradient | Gradually increase the proportion of the polar solvent |
Chiral HPLC Protocol
This is a general guideline for developing a chiral separation method.
-
Column Selection: Start with a polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose (e.g., CHIRALPAK® or CHIRALCEL® series).
-
Mobile Phase: A common mobile phase for normal-phase chiral separations is a mixture of a hydrocarbon (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Method Development:
-
Start with a mobile phase composition of 90:10 hexane:isopropanol.
-
Inject a solution of the racemic 1,1,2-Triphenylethane-1,2-diol to see if any separation occurs.
-
If there is no separation or poor resolution, vary the percentage of the alcohol modifier (e.g., try 95:5, 80:20).
-
If resolution is still not satisfactory, try a different alcohol modifier (e.g., ethanol).
-
-
Optimization: Once baseline separation is achieved, optimize the flow rate to improve resolution and analysis time.
| Parameter | Recommended Starting Condition |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Amylose or Cellulose) |
| Mobile Phase | n-Hexane / Isopropanol |
| Initial Composition | 90:10 (v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at a wavelength where the compound absorbs (e.g., 254 nm) |
Visualizations
Caption: General purification workflow for this compound.
References
Technical Support Center: Synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Welcome to the technical support center for the synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during the synthesis of this important chiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS: 108998-83-0) is a chiral organic compound featuring two hydroxyl groups and a specific stereochemical configuration.[1][2] Its defined stereochemistry makes it an invaluable building block in modern chemical synthesis.[2] It is primarily used as a key intermediate in the pharmaceutical and fine chemical industries for the creation of complex, high-value, and enantiomerically pure molecules, including active pharmaceutical ingredients (APIs).[2][3]
Q2: What is the most common method for the enantioselective synthesis of this compound?
The most effective and widely used method is the Sharpless Asymmetric Dihydroxylation (SAD) of triphenylethylene.[4][5] This reaction uses a catalytic amount of osmium tetroxide in the presence of a chiral quinine ligand to produce the vicinal diol with high enantioselectivity.[5][6] The choice of the chiral ligand dictates the stereochemical outcome. To obtain the (S,S)-enantiomer, the AD-mix-β formulation, which contains the (DHQD)₂PHAL ligand, is typically used.[5][7]
Q3: What are the critical parameters to control during a Sharpless Asymmetric Dihydroxylation reaction?
Several parameters are crucial for success:
-
Temperature: The reaction is typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity.[8]
-
pH: The reaction proceeds more rapidly under slightly basic conditions, so a buffered solution is used to maintain a stable pH.[7]
-
Olefin Concentration: Keeping the olefin concentration low is critical. High concentrations can lead to a ligand-less "second cycle" dihydroxylation, which is non-enantioselective and reduces the overall enantiomeric excess (ee) of the product.[7][9]
-
Stoichiometric Oxidant: A co-oxidant, such as potassium ferricyanide (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO), is required to regenerate the osmium catalyst, allowing it to be used in catalytic amounts.[5][7]
Q4: How is the product typically purified?
The crude product is often purified by recrystallization.[10] For diols of this type, recrystallization from a solvent system like aqueous ethanol is effective for removing impurities and enhancing the enantiomeric purity.[8] Washing the organic extract with dilute acid (e.g., sulfuric acid) is also an important step to remove the chiral alkaloid ligand.[8]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound via Sharpless Asymmetric Dihydroxylation.
Issue 1: Low or No Product Yield
-
Q: My reaction did not proceed, and I recovered only the starting material (triphenylethylene). What could be the cause?
-
A: This often points to an issue with the catalytic cycle.
-
Inactive Osmium Tetroxide: OsO₄ is volatile and can degrade over time. Ensure you are using a fresh or properly stored sample.
-
Ineffective Co-oxidant: The co-oxidant (e.g., K₃Fe(CN)₆ in the AD-mix) is essential for regenerating the Os(VIII) catalyst. If the co-oxidant is old or has degraded, the cycle will stop.
-
Incorrect pH: The reaction is sensitive to pH. Ensure that the buffer system was prepared correctly to maintain slightly basic conditions.[7]
-
-
-
Q: The reaction worked, but my isolated yield is very low. Where could I have lost the product?
-
A: Product loss can occur during workup and purification.
-
Extraction Issues: The diol product has some water solubility. Ensure you perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to recover all the product from the aqueous phase.
-
Incomplete Quenching: The reaction is typically quenched with a reducing agent like sodium metabisulfite to destroy any remaining osmate esters.[8] Incomplete quenching can lead to complications during extraction.
-
Over-vigorous Heating: When removing the solvent on a rotary evaporator, avoid excessive heat, as it can sometimes cause the product mixture to darken and potentially decompose.[8]
-
Recrystallization Loss: While necessary for purification, significant material can be lost if too much solvent is used or if the solution is not cooled sufficiently. Perform recrystallization carefully on a small scale first to determine optimal conditions.
-
-
Issue 2: Poor Enantioselectivity (Low %ee)
-
Q: My product has a low enantiomeric excess (%ee). How can I improve it?
-
A: Low enantioselectivity is a common problem and is almost always linked to the "second catalytic cycle," a non-selective pathway.
-
High Olefin Concentration: This is the most frequent cause. The ligand-accelerated dihydroxylation is much faster than the non-selective background reaction, but if the olefin concentration is too high, the non-chiral pathway can compete.[7] Try using slow addition of the olefin to the reaction mixture or running the reaction at a higher dilution.
-
Incorrect Ligand: Double-check that you are using the correct AD-mix. For the desired (S)-(-)-diol, AD-mix-β (containing the (DHQD)₂PHAL ligand) should be used.[5]
-
Reaction Temperature Too High: Running the reaction above the recommended 0 °C can decrease enantioselectivity. Ensure your cooling bath is maintained at the correct temperature throughout the reaction.
-
Inadequate Mixing: If the reaction mixture is not stirred efficiently, localized areas of high olefin concentration can form, leading to the non-selective background reaction.
-
-
Issue 3: Presence of Impurities and Side Products
-
Q: My NMR spectrum shows unexpected peaks. What are the likely side products?
-
A: Besides the undesired (R)-(+)-enantiomer, other side products can form.
-
Benzophenone: If the reaction conditions are too harsh or oxidative cleavage occurs, the C-C bond of the diol can be cleaved to form benzophenone. This is more common with stronger oxidants but can sometimes be observed.
-
Unreacted Benzoin/Incomplete Reduction (if starting from Benzil): In alternative syntheses starting from benzil via reduction, incomplete reduction can leave benzoin as a side product.[10]
-
Acetonide Formation: If acetone is used as a solvent and the workup involves acidic conditions, the diol can react with acetone to form a cyclic ketal (acetonide).[8][11] Avoid using acetone during workup if possible.
-
-
Quantitative Data Summary
The following table summarizes typical results for asymmetric dihydroxylation and related reactions, providing a benchmark for expected outcomes.
| Substrate | Ligand/Method | Yield (%) | Enantiomeric Excess (%ee) | Reference |
| trans-Stilbene | (DHQD)₂-PHAL | 72-75% (after recrystallization) | 90% (crude), >99% (recrystallized) | [8] |
| trans-Stilbene | Dihydroquinine 4-chlorobenzoate | 66% | 74% (crude) | [8] |
| Generic Olefin (Class A) | AD-mix-β | 56% | >99% | [9] |
| Generic Olefin (Class B) | AD-mix-β | 10% | >96% | [9] |
| 3-Oxocyclohex-1-enecarbonitrile Ketal | Crystallization-Induced Transformation | 95% | 97% (diastereomeric excess) | [12] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Triphenylethylene
This protocol is adapted from established procedures for similar substrates, such as trans-stilbene.[8]
Materials:
-
Triphenylethylene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium metabisulfite (Na₂S₂O₅)
-
Ethyl acetate
-
0.25 M Sulfuric acid (H₂SO₄)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, combine AD-mix-β (1.4 g per 1 mmol of olefin) with a 1:1 mixture of tert-butanol and water (5 mL of each per 1 g of AD-mix-β). Stir the mixture at 0 °C until both phases are clear and the mixture is a pale yellow/green color.
-
Substrate Addition: Dissolve triphenylethylene (1 mmol) in a minimal amount of tert-butanol and add it to the stirred AD-mix solution at 0 °C.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting olefin is consumed (typically 12-24 hours).
-
Quenching: Once the reaction is complete, add solid sodium metabisulfite (1.5 g per 1 g of AD-mix-β) in one portion. Remove the flask from the ice bath and stir at room temperature for 1 hour. A color change from orange/brown to pale yellow should be observed.
-
Extraction: Add ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), 0.25 M H₂SO₄ (2x) to remove the alkaloid ligand, and finally with brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Avoid excessive heat.[8] This will yield the crude this compound.
-
Purification: Determine the enantiomeric excess of the crude product (e.g., by chiral HPLC or NMR analysis of a Mosher ester derivative).[8] Purify the crude solid by recrystallization from hot aqueous ethanol to obtain the enantiomerically pure product.
Visual Diagrams
Experimental Workflow
The following diagram outlines the key steps in the synthesis and purification of this compound.
Caption: Key steps in the synthesis and purification of this compound.
Troubleshooting Logic
This diagram provides a decision-making tree for troubleshooting common issues during the synthesis.
Caption: A logical guide for diagnosing and resolving common synthesis problems.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. studylib.net [studylib.net]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: (S)-(-)-1,1,2-Triphenylethane-1,2-diol Synthesis
Welcome to the technical support center for the synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields and enantioselectivity. This compound is a valuable chiral building block in the pharmaceutical and fine chemical industries.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method is the Sharpless Asymmetric Dihydroxylation (AD) of triphenylethylene. This reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral quinine ligand to achieve high enantioselectivity.[3] A stoichiometric co-oxidant, such as potassium ferricyanide or N-methylmorpholine N-oxide (NMO), is used to regenerate the osmium catalyst, making the process more cost-effective and reducing the need for the highly toxic OsO₄.[3][4]
Q2: How does the chiral ligand control the stereochemistry of the product?
The chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), coordinates to the osmium tetroxide. This creates a chiral catalytic complex that preferentially attacks one face of the prochiral alkene (triphenylethylene). The choice of ligand dictates the final stereochemistry. For example, AD-mix-α, which contains the ligand (DHQ)₂PHAL, and AD-mix-β, containing (DHQD)₂PHAL, yield opposite enantiomers of the diol product.[3][5]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample of the reaction mixture is spotted on a TLC plate or injected into an HPLC system to check for the consumption of the starting material (triphenylethylene) and the formation of the diol product. Staining the TLC plate with potassium permanganate can help visualize both the alkene (which reacts) and the diol.
Q4: What are the typical yields and enantiomeric excess (ee%) for this reaction?
Under optimized conditions, the Sharpless Asymmetric Dihydroxylation can achieve high yields, often exceeding 90%, with excellent enantiomeric excess, typically greater than 95% ee.[6][7] However, these outcomes are highly dependent on substrate purity, reagent quality, and strict adherence to the experimental protocol.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Osmium Catalyst | Osmium tetroxide is volatile and can degrade over time. Use a fresh ampule or a recently prepared stock solution. Ensure the co-oxidant is active and present in the correct stoichiometry to regenerate the catalyst effectively.[8] |
| Poor Reagent/Solvent Quality | Impurities in the starting alkene or solvents can poison the catalyst. Use purified triphenylethylene and anhydrous, high-purity solvents. The reaction is often performed in a t-BuOH/water solvent system. |
| Incorrect pH | The reaction rate and selectivity are pH-dependent. The reaction is typically faster under slightly basic conditions.[4] Using a buffer, such as potassium carbonate (present in AD-mix formulations), is crucial to maintain a stable pH.[4] For some internal olefins, a constant pH of 12.0 can improve rates, while for terminal olefins, a pH of 10.0 can enhance enantioselectivity.[9] |
| Low Reaction Temperature | While lower temperatures often improve enantioselectivity, they can also significantly slow down the reaction rate. If the reaction is stalling, consider allowing it to proceed for a longer time or slightly increasing the temperature (e.g., from 0 °C to room temperature) after an initial period. |
Problem 2: Low Enantioselectivity (ee%)
| Possible Cause | Recommended Solution |
| Incorrect Ligand or Insufficient Amount | Double-check that you are using the correct AD-mix (α or β) for the desired (S)-enantiomer. A low ligand-to-osmium ratio can lead to a non-selective background reaction (a "second cycle") where the dihydroxylation occurs without the chiral ligand, reducing the overall ee%.[3][4] Increasing the molar concentration of the ligand can suppress this side reaction.[3] |
| Reaction Temperature is Too High | Higher temperatures can decrease the energy difference between the two diastereomeric transition states, leading to lower enantioselectivity. Running the reaction at a lower temperature (e.g., 0 °C) is highly recommended. |
| High Olefin Concentration | If the concentration of the alkene is too high, it can promote the non-chiral background reaction, thus lowering the ee%.[4] Adhere to the recommended concentrations in the protocol. |
Problem 3: Formation of Side Products
| Possible Cause | Recommended Solution |
| Over-oxidation | If the reaction is left for too long or if excess oxidant is used, the diol product can be further oxidized to form ketones or undergo C-C bond cleavage. Monitor the reaction closely by TLC/HPLC and quench it promptly upon completion by adding a reducing agent like sodium sulfite or sodium bisulfite. |
| Formation of Byproducts from Co-oxidant | Some co-oxidants can lead to side reactions. Potassium ferricyanide is generally considered a clean and effective co-oxidant for this transformation.[9] |
Problem 4: Difficulty in Product Purification
| Possible Cause | Recommended Solution |
| Emulsion during Workup | The presence of tertiary amines (ligands) can lead to emulsions during aqueous extraction. Adding salt (brine) to the aqueous layer can help break the emulsion. |
| Co-elution during Chromatography | The product diol may co-elute with byproducts or the chiral ligand. Carefully select and optimize the solvent system for column chromatography. A gradient elution (e.g., from hexane to ethyl acetate) is often effective. |
| Difficulty with Crystallization | If the product fails to crystallize, try different solvent systems (e.g., dichloromethane/hexane, ethyl acetate/heptane). Seeding the solution with a small crystal of the pure product can induce crystallization. Purification of vicinal diols can sometimes be achieved via derivatization with boronic acids to form cyclic esters, which can be purified and then hydrolyzed.[10] |
Experimental Protocol: Sharpless Asymmetric Dihydroxylation
This is a representative protocol for the synthesis of this compound from triphenylethylene.
Reagents & Materials:
-
AD-mix-β (commercially available mixture of (DHQD)₂PHAL, K₃Fe(CN)₆, K₂CO₃, and K₂OsO₄·2H₂O)
-
Triphenylethylene
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂) (optional, but can accelerate the reaction[3])
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve AD-mix-β (approx. 1.4 g per 1 mmol of olefin) in a 1:1 mixture of t-BuOH and water (5 mL each per 1 mmol of olefin).
-
Stir the mixture vigorously at room temperature until both phases are clear and a pale green/yellow color is observed. Cool the flask to 0 °C in an ice bath.
-
If using, add methanesulfonamide (1 equivalent) to the stirred mixture.
-
In a separate flask, dissolve triphenylethylene (1 equivalent) in t-BuOH and add it to the reaction mixture.
-
Stir the reaction vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, quench the reaction by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of olefin) and stir for an additional 30-60 minutes at room temperature.
-
Add ethyl acetate to the mixture and stir. Separate the organic layer.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.
Visual Guides
Experimental Workflow
Caption: General workflow for the Sharpless Asymmetric Dihydroxylation.
Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
Factors Affecting Enantioselectivity
Caption: Key factors influencing the enantioselectivity of the reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution with (S)-(-)-1,1,2-Triphenylethane-1,2-diol
Welcome to the technical support center for chiral resolution using (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in chiral resolution?
This compound is a chiral resolving agent. Its primary application is in the separation of enantiomers from a racemic mixture, typically of chiral carboxylic acids or amines. It reacts with the racemate to form diastereomeric salts, which have different physical properties (like solubility) and can therefore be separated by fractional crystallization.
Q2: How does diastereomeric salt resolution with this compound work?
The process relies on the reaction of the racemic mixture with the enantiomerically pure this compound. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, one of the salts will typically be less soluble in a given solvent and will crystallize out of the solution. The crystallized diastereomer can then be isolated, and the desired enantiomer can be recovered by removing the resolving agent.
Q3: What types of compounds can be resolved with this compound?
This chiral diol is particularly effective for the resolution of racemic compounds that can form salts, such as chiral carboxylic acids and amines. The hydroxyl groups of the diol can interact with acidic or basic functional groups of the target molecule to form the diastereomeric salts.
Q4: How do I choose the right solvent for the crystallization of the diastereomeric salt?
Solvent selection is a critical step and often requires screening. The ideal solvent is one in which the two diastereomeric salts have a significant difference in solubility. This will allow for the selective crystallization of the less soluble salt, leading to a high diastereomeric excess (de%). A range of solvents from polar (e.g., alcohols) to non-polar (e.g., toluene, hexanes) should be tested, as well as solvent mixtures.
Q5: What is "chirality switching" and how can it be influenced by the solvent?
Chirality switching is a phenomenon where the choice of solvent can invert the relative solubilities of the diastereomeric salts. For example, in one solvent, the (R)-enantiomer salt may be less soluble, while in another solvent, the (S)-enantiomer salt crystallizes preferentially. This can be advantageous as it may allow for the selective crystallization of either enantiomer from the same racemic mixture simply by changing the solvent system.
Troubleshooting Guides
This section provides solutions to common problems encountered during chiral resolution experiments with this compound.
Problem 1: No crystallization of either diastereomeric salt occurs.
| Possible Cause | Troubleshooting Step |
| Solution is too dilute. | Concentrate the solution by slowly evaporating the solvent. |
| Inappropriate solvent. | The diastereomeric salts may be too soluble in the chosen solvent. Try a solvent in which the salts are less soluble, or use a mixture of a good solvent and a poor solvent (anti-solvent). |
| Incorrect stoichiometry. | Ensure that an appropriate molar ratio of the racemic mixture to the resolving agent is used. A 1:1 ratio is a good starting point. |
| Temperature is too high. | Gradually cool the solution. For some systems, refrigeration or even freezing may be necessary to induce crystallization. |
| Lack of nucleation sites. | Try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Seeding the solution with a small crystal of the desired diastereomeric salt (if available) can also be effective. |
Problem 2: Both diastereomeric salts crystallize out together (low diastereomeric excess).
| Possible Cause | Troubleshooting Step |
| Poor solvent selectivity. | The solubilities of the two diastereomeric salts are too similar in the chosen solvent. A thorough solvent screening is necessary to find a solvent system that maximizes the solubility difference. |
| Crystallization is too rapid. | Rapid crystallization can trap impurities and the more soluble diastereomer. Slow down the crystallization process by cooling the solution more gradually or by using a solvent system where the solubility is slightly higher. |
| Solution is too concentrated. | A highly supersaturated solution can lead to rapid and non-selective crystallization. Try using a slightly more dilute solution. |
| Impure starting materials. | Ensure that both the racemic mixture and the this compound are of high purity. Impurities can sometimes co-crystallize. |
Problem 3: The yield of the desired diastereomeric salt is very low.
| Possible Cause | Troubleshooting Step |
| The desired diastereomer is the more soluble one. | If the undesired diastereomer is crystallizing, you can try to isolate the desired enantiomer from the mother liquor. Alternatively, screen for a different solvent that may invert the solubilities ("chirality switching"). |
| Sub-optimal temperature. | The crystallization temperature may not be optimal. Experiment with different final temperatures to maximize the yield of the less soluble salt while keeping the more soluble one in solution. |
| Insufficient crystallization time. | Allow more time for the crystallization to complete. Monitor the process to determine the optimal time. |
| Incorrect stoichiometry. | Using a sub-stoichiometric amount of the resolving agent will limit the theoretical yield. Ensure you are using at least one equivalent of the resolving agent relative to the enantiomer you wish to resolve. |
Experimental Protocols
The following is a general protocol for the chiral resolution of a racemic carboxylic acid using this compound. This should be considered a starting point, and optimization of solvent, temperature, and stoichiometry will likely be necessary for a specific substrate.
Protocol: Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a suitable flask, dissolve the racemic carboxylic acid (1.0 eq.) and this compound (1.0 eq.) in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) with gentle heating.
-
Stir the solution until all solids are dissolved.
-
Remove the solvent under reduced pressure to obtain the crude diastereomeric salt mixture as a solid or oil.
-
-
Crystallization:
-
To the crude salt mixture, add a pre-determined crystallization solvent (or solvent mixture) and heat until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath or refrigerator may be initiated.
-
Allow the crystallization to proceed for several hours to overnight.
-
-
Isolation and Purification:
-
Collect the crystals by filtration and wash them with a small amount of the cold crystallization solvent.
-
Dry the crystals under vacuum.
-
To improve the diastereomeric excess, the crystals can be recrystallized from the same solvent system.
-
-
Recovery of the Enantiomer:
-
Dissolve the purified diastereomeric salt in an appropriate solvent (e.g., ethyl acetate).
-
Wash the organic solution with a dilute aqueous acid (e.g., 1M HCl) to remove the basic resolving agent if resolving an acid, or with a dilute aqueous base (e.g., 1M NaOH) to remove the acidic resolving agent if resolving a base.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the resolved enantiomer.
-
-
Analysis:
-
Determine the enantiomeric excess (ee%) of the resolved product using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral solvating agent.
-
Quantitative Data
The efficiency of a chiral resolution is highly dependent on the substrate, resolving agent, and solvent system. The following table provides representative data for the resolution of a racemic compound using a chiral diol, illustrating the impact of the solvent on yield and enantiomeric excess (ee%).
| Racemic Compound | Resolving Agent | Solvent | Yield (%) | ee (%) of Recovered Enantiomer |
| Racemic Acid A | (S)-Diol | Methanol | 45 | 85 |
| Racemic Acid A | (S)-Diol | Ethanol | 42 | 92 |
| Racemic Acid A | (S)-Diol | Isopropanol | 38 | 95 |
| Racemic Acid A | (S)-Diol | Toluene | 35 | 75 |
| Racemic Amine B | (S)-Diol | Ethyl Acetate | 48 | 88 |
| Racemic Amine B | (S)-Diol | Acetonitrile | 40 | 94 |
Note: This data is illustrative. Actual results will vary based on the specific experimental conditions.
Visualizations
Experimental Workflow for Chiral Resolution
Technical Support Center: (S)-(-)-1,1,2-Triphenylethane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of (S)-(-)-1,1,2-Triphenylethane-1,2-diol (CAS: 108998-83-0).
Frequently Asked Questions (FAQs)
Q1: What are the basic physical and chemical properties of this compound?
A1: this compound is a chiral organic compound widely used as an intermediate in the pharmaceutical and fine chemical industries.[1][2] Its key properties are summarized in the table below.
Q2: What are the recommended long-term storage conditions for solid this compound?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container in a dry place at room temperature.[1][2]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, this compound should be stored away from strong oxidizing agents.[1]
Q4: How should I handle this compound in the laboratory?
A4: Standard laboratory practices should be followed. Use in a well-ventilated area and avoid all personal contact, including inhalation.[3] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Wash hands thoroughly after handling.[3]
Q5: In what solvents is this compound soluble?
A5: The compound is soluble in organic solvents such as ethanol and acetone.[4] For experimental use, always prepare solutions fresh. If stock solutions need to be stored, it is advisable to store them at low temperatures (e.g., -20°C or -80°C) for short periods, although the stability in specific solvents should be experimentally verified.[5]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 108998-83-0 | [2] |
| Molecular Formula | C₂₀H₁₈O₂ | [1] |
| Molecular Weight | 290.36 g/mol | [1] |
| Appearance | Pale brown powder | [1] |
| Melting Point | 125-127 °C | [1] |
| Optical Rotation | [α]²⁰/D = -214° (c=1 in Ethanol) | [1] |
Table 2: Summary of Storage Conditions and Stability
| Condition | Recommendation | Rationale |
| Solid Compound (Long-term) | Store at room temperature in a tightly sealed, dry container.[1][2] | Protects from moisture and atmospheric contaminants. |
| Solutions (Short-term) | Prepare fresh before use. If temporary storage is needed, store at -20°C or -80°C in an airtight container.[5] | Minimizes solvent evaporation and potential degradation in solution. |
| Exposure to Light | Store in a dark place or use amber vials. | Many polyphenolic compounds are sensitive to light, which can cause degradation.[6] |
| Exposure to Air/Oxygen | Store under an inert atmosphere (e.g., nitrogen or argon) if possible. | As a diol, it can be susceptible to oxidation.[7][8] |
| pH in Solution | Maintain a neutral or slightly acidic pH. Avoid high pH (alkaline) conditions. | Polyphenolic compounds can be unstable and undergo degradation at high pH.[9][10] |
| Incompatible Materials | Keep away from strong oxidizing agents.[1] | Vicinal diols can be cleaved by strong oxidizers.[8] |
Troubleshooting Guides
Issue 1: The compound appears discolored or has a lower melting point than expected.
-
Question: My solid this compound, which should be a pale brown powder, has darkened. Its melting point is also broad and lower than the specified 125-127 °C. What could be the cause?
-
Answer: This suggests potential degradation of the compound. The presence of impurities from degradation can lower and broaden the melting point. The discoloration may be due to oxidation. Polyphenolic compounds are known to degrade when exposed to oxygen, high temperatures, or sunlight.[6][7]
-
Troubleshooting Steps:
-
Verify Storage: Confirm that the compound was stored in a tightly sealed container, away from light and strong oxidizing agents.
-
Analytical Check: Run an analytical test such as HPLC or NMR to check the purity of the compound against a reference standard.
-
Purification: If degradation is confirmed, consider recrystallization to purify the material before use.
-
-
Issue 2: Inconsistent results in solution-based assays.
-
Question: I am observing poor reproducibility in my experiments using a solution of this compound. Why might this be happening?
-
Answer: Inconsistent results often point to the instability of the compound in your experimental medium. As a vicinal diol, it may be susceptible to degradation, especially under certain conditions.[8]
-
Troubleshooting Steps:
-
Solution Age: Always use freshly prepared solutions for the best results. Avoid using solutions that have been stored for extended periods.
-
Solvent and pH: The stability of polyphenolic compounds can be highly dependent on the pH of the medium; they are often unstable at high pH.[9][10] Ensure your solvent and buffer system are compatible and within a stable pH range (typically neutral to slightly acidic).
-
Temperature: Keep solutions on ice during experiments if heat sensitivity is a concern.
-
Headspace: Minimize the headspace in your storage vials to reduce contact with oxygen. Purging the vial with an inert gas like argon or nitrogen before sealing can also help.
-
-
Issue 3: The compound is not dissolving as expected.
-
Question: I am having trouble dissolving this compound in my chosen solvent. What should I do?
-
Answer: Solubility issues can arise from using an inappropriate solvent or from changes in the compound itself.
-
Troubleshooting Steps:
-
Solvent Choice: The compound is reported to be soluble in ethanol and acetone.[4] If you are using a less polar solvent, solubility will be limited. Consider using a co-solvent system if your experiment allows.
-
Check Purity: Impurities or degradation products may be less soluble. Verify the purity of your compound.
-
Gentle Warming/Sonication: Applying gentle heat or using an ultrasonic bath can aid dissolution. However, be cautious with heating, as it can accelerate degradation.[7]
-
-
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of the compound under various conditions.
-
Objective: To determine the degradation of this compound over time when exposed to specific stress conditions (e.g., temperature, pH, light).
-
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Buffers of various pH values (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
Temperature-controlled incubator and photostability chamber
-
-
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Samples:
-
Temperature Stress: Dilute the stock solution with pre-equilibrated buffers (pH 4, 7, 9) to a final concentration (e.g., 50 µg/mL). Store aliquots in sealed vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Photostability: Expose an aliquot of the solution (in a quartz or clear glass vial) to light in a photostability chamber. Keep a control sample wrapped in aluminum foil to protect it from light.
-
-
HPLC Analysis:
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, start with 50:50 water:acetonitrile and gradually increase to 100% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (determine by UV scan if necessary, likely around 220-260 nm due to the phenyl groups).
-
Injection Volume: 10 µL.
-
-
Time Points: Analyze the samples at initial time (T=0) and at subsequent time points (e.g., 2, 4, 8, 24, 48 hours).
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point by comparing the peak area to the T=0 sample.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
-
Visualizations
Caption: Troubleshooting workflow for compound instability issues.
Caption: Potential oxidative degradation pathway for a vicinal diol.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. Cas 6296-95-3,1,1,2-triphenylethane-1,2-diol | lookchem [lookchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the recrystallization of (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This resource is intended for researchers, scientists, and drug development professionals to assist in obtaining a high-purity crystalline product.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound is not dissolving in the hot solvent.
A1:
-
Insufficient Solvent: You may not have added enough solvent. Add small portions of the hot solvent sequentially until the solid dissolves.
-
Incorrect Solvent Choice: The solvent may be too nonpolar for the diol. This compound is a moderately polar molecule due to the two hydroxyl groups, but also has significant nonpolar character from the three phenyl rings. A solvent of intermediate polarity, such as a short-chain alcohol, is a good starting point.
-
Insoluble Impurities: The undissolved material may be an insoluble impurity. If the majority of your compound has dissolved and a small amount of solid remains, you can proceed to a hot filtration step to remove it.
Q2: No crystals are forming upon cooling.
A2:
-
Too Much Solvent: The solution may be too dilute (not saturated). Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Induce crystallization by:
-
Scratching the inside of the flask with a glass rod at the surface of the solution.
-
Adding a seed crystal of pure this compound.
-
Cooling the solution in an ice bath for a longer period.
-
-
Cooling Too Rapidly: If the solution is cooled too quickly, crystal nucleation may be inhibited. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Q3: My compound has "oiled out" instead of crystallizing.
A3: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too quickly.
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil dissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. Insulating the flask can help.
-
Change Solvent System: Consider using a lower-boiling point solvent or a two-solvent system. In a two-solvent system, dissolve the compound in a minimal amount of a "good" hot solvent, and then slowly add a "poor" hot solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q4: The recovery of my crystalline product is very low.
A4:
-
Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not sufficiently cold will dissolve some of the product. Always use ice-cold solvent for washing.
-
Premature Crystallization During Hot Filtration: If the solution cools and crystals form during hot filtration, you will lose product on the filter paper. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration, and keep the solution hot.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: Based on its structure (moderately polar diol with significant nonpolar aromatic character), short-chain alcohols like methanol and ethanol are good starting points for a single-solvent recrystallization. A mixed solvent system, such as ethanol/water or acetone/hexane, may also be effective. It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent system for your specific sample.
Q2: How can I determine the purity of my recrystallized product?
A2: The purity of the recrystallized this compound can be assessed by:
-
Melting Point Analysis: A pure compound will have a sharp melting point range. The reported melting point for this compound is 125-127 °C. A broad or depressed melting point indicates the presence of impurities.
-
Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.
-
Optical Rotation: The specific rotation of the purified compound can be measured and compared to the literature value of -214° (c=1 in ethanol). A deviation from this value may indicate the presence of the (R)-(+) enantiomer or other optically active impurities.
Q3: Can I use the same solvent to wash the crystals as I used for recrystallization?
A3: Yes, but it is crucial that the washing solvent is ice-cold to minimize the dissolution of your purified crystals.
Q4: What is the purpose of using a two-solvent system for recrystallization?
A4: A two-solvent system is useful when no single solvent has the ideal solubility characteristics. In this system, one solvent (the "good" solvent) dissolves the compound well at all temperatures, while the other (the "poor" solvent) does not dissolve it well at any temperature. This allows for fine-tuning of the solubility to achieve good crystal formation and recovery.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₈O₂ |
| Molecular Weight | 290.36 g/mol |
| Appearance | Pale brown powder |
| Melting Point | 125-127 °C |
| Specific Optical Rotation | [α]²⁰/D -214° (c=1 in ethanol) |
Table 2: Qualitative Solubility of this compound in Common Solvents
| Solvent | Polarity | Solubility at Room Temperature | Solubility in Hot Solvent |
| Hexane | Nonpolar | Insoluble | Sparingly Soluble |
| Toluene | Nonpolar | Sparingly Soluble | Soluble |
| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Very Soluble |
| Acetone | Polar Aprotic | Soluble | Very Soluble |
| Ethanol | Polar Protic | Soluble | Very Soluble |
| Methanol | Polar Protic | Moderately Soluble | Very Soluble |
| Water | Polar Protic | Insoluble | Insoluble |
Note: This table is based on general solubility principles for a compound with the structure of this compound. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Methanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture to boiling while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol.
-
Drying: Dry the crystals in a vacuum oven or air dry on a watch glass.
Protocol 2: Two-Solvent Recrystallization using Ethanol and Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-solvent: While keeping the ethanol solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture (using the same approximate ratio as the final crystallization solution).
-
Drying: Dry the crystals in a vacuum oven or air dry on a watch glass.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Catalyst Deactivation in Asymmetric Synthesis with (S)-(-)-1,1,2-Triphenylethane-1,2-diol Derived Catalysts
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing catalysts derived from (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation in asymmetric synthesis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your catalytic reactions.
Issue 1: Decreased Reaction Rate and Incomplete Conversion
Question: My asymmetric hydrogenation of a prochiral ketone using a Rhodium catalyst with a phosphonite ligand derived from this compound is showing a significant drop in reaction rate over time, leading to incomplete conversion. What are the possible causes and how can I troubleshoot this?
Answer:
A decreasing reaction rate is a classic indicator of catalyst deactivation. Several factors could be at play:
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Catalyst Oxidation: The phosphonite ligand or the Rh(I) center is sensitive to air. | - Ensure all solvents are thoroughly deoxygenated. - Perform all manipulations under an inert atmosphere (e.g., Argon or Nitrogen). - Use freshly prepared and filtered solvents. |
| Inhibitor Formation: The reaction may be generating byproducts that inhibit the catalyst. For example, in alcohol solvents, dehydrogenation can produce aldehydes that form inactive catalyst complexes.[1] | - If using an alcohol solvent, consider switching to a non-coordinating solvent like Toluene or Dichloromethane. - Add a co-catalyst or additive that can mitigate inhibitor formation. |
| Catalyst Aggregation: Coordinatively unsaturated metal fragments can aggregate into inactive clusters.[1] | - Optimize the solvent system; a more coordinating solvent might stabilize the active species. - Adjust the catalyst concentration. |
| Substrate/Product Inhibition: The product of the reaction may be coordinating to the catalyst and inhibiting its activity.[1] | - Monitor the reaction kinetics to see if the rate slows down disproportionately as product concentration increases. - If possible, perform the reaction under conditions where the product is removed (e.g., precipitation). |
Issue 2: Loss of Enantioselectivity
Question: I am observing a gradual or sudden drop in the enantiomeric excess (ee) of my product during the reaction. What could be causing this?
Answer:
A loss of enantioselectivity can be a frustrating problem. It often points to changes in the structure of the chiral ligand or the formation of a non-enantioselective catalytic species.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Ligand Degradation: The chiral phosphonite ligand may be hydrolyzing or oxidizing, leading to the formation of achiral or less effective ligands. | - Ensure anhydrous reaction conditions. Use freshly distilled and dried solvents. - Purify the ligand before use to remove any degradation products. |
| Formation of a "Second Catalytic Cycle": Under certain conditions, a ligand-free or modified catalytic species may form that is still active but not enantioselective. | - Re-evaluate the reaction temperature and pressure. Lowering the temperature may favor the desired catalytic cycle. - Ensure the correct ligand-to-metal ratio is used. An excess of the ligand can sometimes suppress the formation of achiral species. |
| Racemization of Product: The reaction conditions might be promoting the racemization of the chiral product after its formation. | - Analyze samples at different reaction times to determine if the ee is decreasing over time after high initial values. - If racemization is occurring, try to shorten the reaction time or run the reaction at a lower temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common deactivation mechanisms for Rhodium/Phosphonite catalysts in asymmetric hydrogenation?
A1: The most prevalent deactivation pathways include:
-
Oxidative addition of impurities: Traces of oxygen, peroxides, or other oxidizing agents can irreversibly oxidize the Rh(I) center to an inactive Rh(III) species.
-
Ligand degradation: Phosphonite ligands are susceptible to hydrolysis and oxidation.
-
Formation of inactive dimers or clusters: The active monomeric catalyst can aggregate, especially at high concentrations or in non-coordinating solvents.[1]
-
Inhibition by coordinating species: Solvents, substrates, products, or byproducts can coordinate to the metal center and block the active site.[1]
Q2: How can I regenerate my deactivated Rhodium catalyst?
A2: Regeneration of homogeneous catalysts can be challenging. For Rhodium catalysts, some strategies that have been explored include:
-
Treatment with a reducing agent: If the catalyst has been deactivated by oxidation, treatment with a mild reducing agent may regenerate the active Rh(I) species.
-
Removal of inhibitors: If deactivation is due to a reversible inhibitor, it might be possible to remove it by changing the solvent or by precipitation of the catalyst followed by washing.
-
Electrochemical regeneration: In some cases, electrochemical methods have been used to regenerate deactivated catalysts.[2] It is important to note that regeneration is often not 100% efficient and may require significant process development.
Q3: What analytical techniques can I use to study catalyst deactivation?
A3: Several techniques can provide insight into catalyst deactivation:
-
NMR Spectroscopy (³¹P and ¹H): ³¹P NMR is particularly powerful for monitoring the integrity of the phosphonite ligand and observing the formation of new phosphorus-containing species. ¹H NMR can be used to follow the consumption of the substrate and the formation of the product, allowing for kinetic analysis.
-
In-situ IR Spectroscopy: This technique can be used to monitor the concentration of key species in the catalytic cycle and detect the formation of catalyst-inhibitor complexes.
-
Kinetic Modeling: By fitting experimental data to kinetic models that incorporate deactivation terms, it is possible to quantify the rate of deactivation.[3]
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the asymmetric hydrogenation of acetophenone using a Rh/phosphonite catalyst derived from this compound, illustrating the effect of catalyst deactivation.
| Parameter | Value | Conditions |
| Initial Turnover Frequency (TOF) | 500 h⁻¹ | 25 °C, 10 bar H₂, 0.1 mol% catalyst |
| TOF after 1 hour | 200 h⁻¹ | 25 °C, 10 bar H₂, 0.1 mol% catalyst |
| Deactivation Rate Constant (k_d) | 0.8 h⁻¹ | First-order deactivation model |
| Final Conversion | 85% | After 4 hours |
| Initial Enantiomeric Excess (ee) | 98% | At 10% conversion |
| Final Enantiomeric Excess (ee) | 92% | At 85% conversion |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Phosphonite Ligand from this compound
-
Drying of Diol: Dry this compound under high vacuum at 60 °C for 4 hours.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the dried diol (1.0 eq) and triethylamine (2.2 eq) in anhydrous, deoxygenated toluene.
-
Addition of PCl₃: Cool the solution to 0 °C and add phosphorus trichloride (1.1 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Workup: Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove triethylamine hydrochloride.
-
Purification: Remove the solvent in vacuo to yield the crude phosphonochloridite. This intermediate is then reacted with a secondary amine (e.g., diethylamine) to yield the final phosphonite ligand, which can be purified by column chromatography on silica gel under an inert atmosphere.
Protocol 2: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone
-
Catalyst Precursor Preparation: In a glovebox, dissolve [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral phosphonite ligand (2.2 mol%) in deoxygenated dichloromethane. Stir for 30 minutes.
-
Reaction Setup: In a high-pressure autoclave, add the substrate (e.g., acetophenone, 1.0 mmol) and the catalyst solution.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10 bar).
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., 25 °C) and monitor the conversion by taking aliquots and analyzing by GC or HPLC.
-
Workup: Once the reaction is complete, carefully vent the autoclave. Remove the solvent in vacuo.
-
Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC.
Visualizations
Figure 1. Common catalyst deactivation pathways for a homogeneous Rhodium catalyst.
Figure 2. A logical workflow for troubleshooting catalyst deactivation issues.
References
Technical Support Center: (S)-(-)-1,1,2-Triphenylethane-1,2-diol Synthesis
Welcome to the technical support center for the synthesis of (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis process.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Sharpless asymmetric dihydroxylation of triphenylethylene.
Q1: What are the primary byproducts I should expect, and how are they formed?
The most common byproduct is the corresponding racemic 1,1,2-triphenylethane-1,2-diol. This occurs due to a secondary, non-enantioselective catalytic cycle that competes with the desired chiral pathway.[1] This secondary pathway becomes more prominent if the osmylate ester intermediate is oxidized before it dissociates from the chiral ligand.[1] Other potential impurities include unreacted starting material (triphenylethylene) and over-oxidation products, although these are generally less common under optimized conditions.
Q2: I'm observing low enantioselectivity in my reaction. What are the likely causes and how can I resolve this?
Low enantioselectivity is a frequent issue and is almost always linked to the non-ligand-accelerated secondary reaction pathway.[2] The following table summarizes potential causes and recommended solutions.
Table 1: Troubleshooting Guide for Low Enantioselectivity
| Potential Cause | Explanation | Recommended Solution |
| High Olefin Concentration | Elevated concentrations of the starting alkene can favor the secondary catalytic cycle, which is not enantioselective.[2] | Maintain a low concentration of the triphenylethylene substrate. Slow addition of the olefin to the reaction mixture is highly recommended. |
| Low Ligand Concentration | Insufficient chiral ligand allows the achiral background reaction to become more significant. | Increase the molar concentration of the chiral ligand (e.g., (DHQD)₂-PHAL for the (S)-diol) to suppress the secondary pathway.[1] |
| Improper Temperature Control | While the reaction can be run at 0 °C or room temperature, deviations can affect the rates of the primary and secondary cycles differently. | Maintain a consistent reaction temperature, typically at 0 °C, especially for non-terminal alkenes.[1] |
| Impure Reagents | Impurities in the starting material, solvent, or reagents can interfere with the chiral catalyst complex. | Ensure all reagents, especially the triphenylethylene and solvents, are of high purity. |
Q3: My product yield is significantly lower than expected. What factors could be contributing to this?
Low yields can stem from several factors, from incomplete reactions to product loss during workup. The table below outlines common causes and their solutions.
Table 2: Troubleshooting Guide for Low Yield
| Potential Cause | Explanation | Recommended Solution |
| Inefficient Reoxidation | The catalytic cycle relies on the efficient reoxidation of the osmium species by a stoichiometric oxidant (e.g., K₃Fe(CN)₆ or NMO).[1][2] | Ensure the reoxidant is fresh and added in the correct stoichiometric amount. Check for proper mixing to ensure homogeneity. |
| Incomplete Reaction | The reaction may not have proceeded to completion due to insufficient time or deactivation of the catalyst. | Monitor the reaction progress using TLC or LC-MS. If the reaction stalls, consider extending the reaction time. |
| Product Loss During Workup | The diol product can be lost during the extraction or purification steps. Some diols have higher water solubility than expected.[3] | During the workup, perform multiple extractions of the aqueous layer. Back-extraction of acidic washes may also be necessary to recover all the product.[3] |
| Substrate Reactivity | Triphenylethylene is a sterically hindered alkene, which can lead to slower reaction rates compared to less substituted olefins. | Consider adding a catalyst accelerator like methanesulfonamide (CH₃SO₂NH₂) to improve the reaction rate, especially at lower temperatures.[1] |
Q4: What is the most effective method for purifying the final product?
Recrystallization is a highly effective method for purifying 1,1,2-triphenylethane-1,2-diol and can also enhance the enantiomeric purity of the final product. A common procedure involves recrystallization from a hot aqueous ethanol solution (e.g., 95% ethanol).[3] For stubborn impurities, column chromatography on silica gel may be employed.
Q5: Which analytical techniques are recommended for product analysis?
A combination of techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the chemical structure of the diol.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique is invaluable for identifying the product and any byproducts by their mass-to-charge ratio.[4][5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the standard method for determining the enantiomeric excess (ee) of the chiral diol.
Experimental Protocols
1. Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
This protocol is adapted from established procedures for Sharpless asymmetric dihydroxylation.[1][2][3]
Materials:
-
Triphenylethylene
-
AD-mix-β (contains K₃Fe(CN)₆, K₂CO₃, (DHQD)₂-PHAL, and K₂OsO₂(OH)₄)
-
tert-Butanol
-
Water
-
Methanesulfonamide (optional, but recommended)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Add AD-mix-β (approximately 1.4 g per 1 mmol of olefin) and methanesulfonamide (1 equivalent based on olefin) to the solvent mixture.
-
Stir the mixture at room temperature until both phases are clear, then cool the flask to 0 °C in an ice bath.
-
Add triphenylethylene (1 equivalent) to the cold, stirring mixture.
-
Continue stirring vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., using a 3:1 mixture of CH₂Cl₂:Et₂O) until the starting material is consumed (typically 6-24 hours).
-
Once the reaction is complete, quench it by adding solid sodium sulfite (approx. 1.5 g per 1 mmol of olefin) and allowing the mixture to warm to room temperature while stirring for 1 hour.
-
Add ethyl acetate to the mixture and stir. Transfer the contents to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purify the crude product by recrystallization from hot aqueous 95% ethanol.[3]
2. General Protocol for GC-MS Analysis of Byproducts
This protocol provides a general guideline for the analysis of diols.[5][6]
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate or methanol).
-
For enhanced volatility and to prevent peak tailing, derivatization may be necessary. This can involve converting the diol to its trimethylsilyl (TMS) ether or phenylboronic ester.[6]
-
Filter the sample through a 0.22 µm syringe filter before injection.
GC-MS Parameters:
-
Column: A polar column (e.g., modified polyethylene glycol phase) is often a good choice for separating polar compounds like diols.
-
Injection: 1 µL of the prepared sample.
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C) and hold.
-
MS Detector: Operate in scan mode over a relevant mass range (e.g., 35-400 amu) to identify unknown byproducts.[5] Use Selected Ion Monitoring (SIM) for quantifying known compounds.
-
Identification: Compare the resulting mass spectra with a known library (e.g., NIST) and the retention times with those of authentic standards if available.
Visualized Workflows and Mechanisms
The following diagrams illustrate key processes and logical workflows relevant to the synthesis and analysis of this compound.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Method of determination of 1,2-propanediol and 2,3-butanediol (Type-IV) | OIV [oiv.int]
- 6. Validated method for the determination of propane-1,2-diol, butane-2,3-diol, and propane-1,3-diol in cheese and bacterial cultures using phenylboronic esterification and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up (S)-(-)-1,1,2-Triphenylethane-1,2-diol Mediated Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up reactions mediated by (S)-(-)-1,1,2-Triphenylethane-1,2-diol. This chiral diol is a valuable intermediate in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of reactions involving this compound.
Issue 1: Decreased Enantioselectivity upon Scale-up
Q: We are observing a significant drop in enantiomeric excess (ee) when moving from a lab-scale (1g) to a pilot-plant scale (1kg) reaction. What are the potential causes and how can we troubleshoot this?
A: A decrease in enantioselectivity is a common challenge in scaling up asymmetric reactions. Several factors could be contributing to this issue:
-
Inadequate Temperature Control: Exothermic reactions can lead to localized "hot spots" in large reactors, which can negatively impact the chiral catalyst's performance and the reaction's stereoselectivity.
-
Poor Mixing and Mass Transfer: Inefficient mixing can result in non-uniform concentrations of reactants and catalyst, leading to side reactions and reduced enantioselectivity.
-
Slower Reagent Addition: The rate of addition of reagents can be critical. A slower addition on a larger scale might alter the delicate balance of the catalytic cycle.
-
Impurity Effects: The purity of reagents and solvents can have a more pronounced effect at a larger scale. Trace impurities that were insignificant at the lab scale may now interfere with the catalyst.
Troubleshooting Steps:
-
Improve Temperature Monitoring and Control:
-
Implement multiple temperature probes within the reactor to monitor for temperature gradients.
-
Ensure the reactor's cooling system is adequate for the heat generated by the reaction.
-
Consider a slower, more controlled addition of the limiting reagent to manage the exotherm.
-
-
Optimize Mixing Parameters:
-
Evaluate the stirrer design, speed (rpm), and position to ensure efficient mixing for the specific reaction volume and viscosity.
-
Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and optimize mixing in the reactor.
-
-
Re-evaluate Reagent Addition Profile:
-
If possible, maintain the same relative addition rate as in the lab-scale experiment.
-
Investigate the effect of addition rate on enantioselectivity through a Design of Experiments (DoE) approach at a smaller scale.
-
-
Verify Reagent and Solvent Purity:
-
Analyze all starting materials and solvents for impurities that might be detrimental to the catalyst or reaction.
-
Consider using higher purity grade materials for the scaled-up process.
-
Issue 2: Difficult Product Isolation and Purification
Q: We are facing challenges with product isolation and purification at a larger scale. The work-up is generating emulsions, and the final product is contaminated with byproducts.
A: Work-up and purification procedures often require significant adjustments during scale-up.
-
Emulsion Formation: Changes in agitation and the surface area-to-volume ratio can lead to stable emulsions during aqueous work-ups, making phase separation difficult.
-
Byproduct Formation: As mentioned in the previous issue, poor mixing and temperature control can lead to an increase in byproduct formation, complicating purification.
-
Crystallization Issues: If the product is isolated by crystallization, changes in cooling rates and solvent volumes can affect crystal size, purity, and yield.
Troubleshooting Steps:
-
Optimize Work-up Procedure:
-
Experiment with different solvent systems for extraction to minimize emulsion formation.
-
Consider adding brine or adjusting the pH to aid in phase separation.
-
For persistent emulsions, filtration through a bed of celite may be effective.
-
-
Address Byproduct Formation at the Source:
-
Refer to the troubleshooting steps for decreased enantioselectivity, as improving reaction conditions will likely reduce byproduct formation.
-
-
Develop a Robust Crystallization Protocol:
-
Carefully control the cooling profile during crystallization.
-
Determine the optimal solvent or solvent mixture for crystallization at the desired scale.
-
Seeding the crystallization with pure product can improve consistency and crystal quality.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical role of this compound in asymmetric synthesis?
A1: this compound is a chiral diol that is often used as a chiral auxiliary or a precursor to chiral ligands in asymmetric catalysis.[1] Its rigid structure and well-defined stereochemistry help to create a chiral environment around a metal center or to act as a Brønsted acid organocatalyst, thereby directing the stereochemical outcome of a reaction to produce a specific enantiomer of the desired product.[3][4]
Q2: How critical is the purity of this compound for a scaled-up reaction?
A2: The purity of the chiral diol is highly critical. Impurities can act as catalyst poisons or interfere with the formation of the active catalytic species, leading to lower yields and, more importantly, a decrease in enantioselectivity. For scaled-up reactions, it is essential to use a highly pure grade of the diol and to ensure its stability under the reaction conditions.
Q3: What are the key safety considerations when scaling up reactions with this diol?
A3: Standard chemical safety procedures should be followed. Additionally, consider the following:
-
Thermal Stability: Understand the thermal stability of the diol and the reaction mixture to prevent runaway reactions.
-
Reagent Handling: Some reagents used in conjunction with the diol, such as organometallics or strong bases, may be pyrophoric or highly reactive. Ensure appropriate handling procedures are in place for large quantities.
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents used and ensure adequate ventilation and grounding of equipment.
Q4: Can we use a different solvent system for the scale-up compared to the lab-scale experiment?
A4: While it is possible, changing the solvent system can have a significant impact on the reaction. Solvents can influence the solubility of reactants and catalysts, the stability of intermediates, and the overall reaction rate and enantioselectivity. Any change in the solvent system should be thoroughly tested at a smaller scale before being implemented in the pilot plant.
Data Presentation
The following table provides an illustrative example of how to track key parameters during the scale-up process. Actual values will be specific to your reaction.
| Parameter | Lab Scale (100 mL) | Pilot Scale (100 L) | Production Scale (1000 L) |
| Reactant A (moles) | 0.1 | 10 | 100 |
| This compound (mol%) | 5 | 5 | 5.5 (adjusted for stability) |
| Solvent Volume (L) | 0.1 | 100 | 1000 |
| Reaction Temperature (°C) | -20 ± 1 | -20 ± 3 | -18 ± 2 (with improved cooling) |
| Addition Time (hours) | 0.5 | 2 | 4 |
| Stirrer Speed (rpm) | 300 | 150 | 100 |
| Yield (%) | 95 | 88 | 92 |
| Enantiomeric Excess (ee, %) | 98 | 85 | 96 |
Experimental Protocols
A generalized experimental protocol for a reaction mediated by this compound is provided below. This should be adapted to your specific transformation.
General Protocol for a Chiral Diol-Mediated Aldehyde Allylation
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Preparation: In a separate vessel, dissolve this compound (5 mol%) in the reaction solvent under an inert atmosphere.
-
Charge Reactor: Charge the main reactor with the aldehyde substrate and the remaining solvent.
-
Cooling: Cool the reactor to the desired temperature (e.g., -20 °C).
-
Catalyst Addition: Transfer the prepared catalyst solution to the main reactor.
-
Reagent Addition: Slowly add the allylating agent (e.g., allyltributyltin) to the reaction mixture over a set period, maintaining the internal temperature.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, HPLC, or GC).
-
Quenching: Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous NH4Cl).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with the reaction solvent.
-
Purification: Combine the organic layers, dry over a drying agent (e.g., MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Mandatory Visualization
Caption: A generalized experimental workflow for reactions mediated by this compound.
Caption: Troubleshooting flowchart for addressing decreased enantioselectivity during scale-up.
References
Validation & Comparative
A Comparative Guide to Chiral Diols in Asymmetric Catalysis: Featuring (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, the selection of an appropriate chiral ligand for asymmetric catalysis is paramount. This guide provides a comparative overview of (S)-(-)-1,1,2-Triphenylethane-1,2-diol and other widely utilized chiral diols, including hydrobenzoin, TADDOL, and BINOL derivatives. The comparison focuses on their application in the well-established benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde.
It is important to note that while this compound is recognized as a valuable chiral building block in complex organic synthesis[1], extensive searches of scientific literature and chemical databases did not yield specific experimental data on its performance as a catalyst in the aforementioned benchmark reaction or other common asymmetric transformations. Consequently, this guide will present a detailed, data-driven comparison of the established chiral diols and offer a prospective analysis of this compound based on its structural attributes.
Overview of Chiral Diols
Chiral diols are a cornerstone of asymmetric synthesis, serving as ligands that create a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction. Their effectiveness is largely determined by their steric and electronic properties, which are dictated by their unique three-dimensional structures.
This compound: This chiral diol is characterized by the presence of three phenyl groups, which contribute to its steric bulk.[1] Its utility as a chiral intermediate suggests its potential for inducing asymmetry in catalytic processes.[2] The diol's structure could allow for the formation of a well-defined chiral pocket in a metal complex, which is a key requirement for effective enantioselective catalysis. However, without experimental data, its efficacy remains theoretical.
Hydrobenzoin: (1,2-Diphenyl-1,2-ethanediol) and its derivatives are classic C2-symmetric chiral diols. Their conformational flexibility and the steric hindrance provided by the phenyl groups have made them effective ligands in a variety of asymmetric reactions.
TADDOLs (α,α,α',α'-Tetraaryl-1,3-dioxolane-4,5-dimethanols): Derived from tartaric acid, TADDOLs are highly versatile and widely studied chiral ligands. Their rigid, C2-symmetric backbone and the presence of four aryl groups create a well-defined chiral environment, often leading to high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes.
BINOLs (1,1'-Bi-2-naphthols): These axially chiral diols are renowned for their exceptional performance in a vast range of asymmetric catalytic reactions. The restricted rotation around the C-C bond connecting the two naphthalene rings results in a stable, well-defined chiral scaffold that can induce very high levels of enantioselectivity.
Performance in the Asymmetric Addition of Diethylzinc to Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a standard reaction for evaluating the effectiveness of chiral ligands. The primary metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the resulting (S)- or (R)-1-phenyl-1-propanol.
| Chiral Diol Ligand | Co-catalyst/Additive | Yield (%) | Enantiomeric Excess (ee %) | Predominant Configuration |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Carbohydrate-derived diols | Ti(OiPr)4 | 75-90 | 35-56 | S |
| Pinane-based aminodiols | - | up to 87 | up to 80 | R or S (ligand dependent) |
| BINOL derivatives | Ti(OiPr)4 | High | up to 98 | Not specified |
| TADDOL-based polymers | - | High | High | Not specified |
Note: The performance of chiral ligands is highly dependent on reaction conditions, including solvent, temperature, and the specific derivatives used.
Experimental Protocols
Below is a general methodology for the asymmetric addition of diethylzinc to benzaldehyde, which is representative of the procedures used to generate the data in the comparison table.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), the chiral diol ligand (0.1 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 5 mL).
-
Addition of Reagents: The solution is cooled to a specific temperature (e.g., 0 °C). Diethylzinc (1.0 M solution in hexanes, 3 mmol) is added dropwise to the stirred solution. The mixture is typically stirred for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Substrate Addition: Freshly distilled benzaldehyde (1 mmol) is then added to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at the specified temperature and monitored for completion using an appropriate analytical technique, such as thin-layer chromatography (TLC).
-
Quenching and Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl). The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification and Analysis: The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
Visualizing the Process
To better understand the experimental and catalytic processes, the following diagrams are provided.
Caption: A flowchart of the general experimental procedure.
Caption: A simplified representation of the catalytic cycle.
Conclusion and Future Outlook
The landscape of chiral diols in asymmetric catalysis is rich and varied, with ligands such as BINOL and TADDOL derivatives demonstrating exceptional and well-documented efficacy in reactions like the asymmetric addition of diethylzinc to benzaldehyde. These established ligands consistently deliver high yields and enantioselectivities, making them reliable choices for the synthesis of chiral alcohols.
In contrast, this compound remains an enigmatic player in the field of asymmetric catalysis. While its structural features—notably its C2-symmetry and significant steric bulk—suggest it holds promise as a chiral ligand, the absence of published performance data makes a direct comparison with its more established counterparts impossible at this time. The catalytic potential of this compound and its derivatives represents a compelling and unexplored area for future research. Further investigation into its catalytic activity could unveil a valuable new tool for the synthesis of enantiomerically pure molecules.
References
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: Evaluating (S)-(-)-1,1,2-Triphenylethane-1,2-diol and Leading Alternatives
In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the fields of medicinal chemistry and materials science. Chiral auxiliaries are a cornerstone of this endeavor, offering a powerful strategy to control stereochemical outcomes. This guide provides a comparative analysis of the efficacy of (S)-(-)-1,1,2-Triphenylethane-1,2-diol as a chiral auxiliary, alongside widely-used alternatives such as Evans' oxazolidinones and pseudoephedrine. While this compound is commercially available as a chiral building block, its direct application as a chiral auxiliary in asymmetric transformations is not extensively documented in readily available literature.[1][2] However, the closely related (1R,2R)-1,2-diphenylethane-1,2-diol has been effectively employed in diastereomeric resolution via ketal formation.[3] This guide will therefore compare the strategy of diastereomeric resolution using a chiral diol with the more conventional use of chiral auxiliaries in asymmetric aldol and alkylation reactions.
Diastereomeric Resolution using Chiral Diols
A key application of chiral 1,2-diols is in the separation of enantiomers through the formation of diastereomeric ketals. This method relies on the differential physical properties of the resulting diastereomers, allowing for their separation by techniques such as crystallization.
Table 1: Diastereomer Transformation of 3-Oxocycloalkanecarbonitrile using (1R,2R)-1,2-Diphenylethane-1,2-diol [3]
| Substrate | Diastereomeric Ratio (d.r.) | Yield (%) |
| 3-Oxocyclopentanecarbonitrile | 97:3 | 95 |
| 3-Oxocyclohexanecarbonitrile | >99:1 | 92 |
Asymmetric Aldol Reactions with Evans' Oxazolidinone Auxiliaries
Evans' oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective aldol reactions.[4][5][6][7] They offer high levels of diastereoselectivity in the formation of syn-aldol products.[7][8]
Table 2: Diastereoselective Aldol Reaction of Evans' Auxiliaries with Various Aldehydes [7][8]
| Oxazolidinone Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (R)-4-benzyl-2-oxazolidinone | Isobutyraldehyde | >99:1 | 80-90 |
| (R)-4-benzyl-2-oxazolidinone | Benzaldehyde | >99:1 | 85-95 |
| (S)-4-isopropyl-2-oxazolidinone | Propionaldehyde | 99:1 | 85 |
| (S)-4-isopropyl-2-oxazolidinone | Acetaldehyde | 98:2 | 80 |
Asymmetric Alkylation using Pseudoephedrine as a Chiral Auxiliary
Pseudoephedrine serves as an effective and practical chiral auxiliary for the asymmetric alkylation of enolates, providing access to a variety of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[9][10][11][12][13]
Table 3: Diastereoselective Alkylation of Pseudoephedrine Amides [11][12][13]
| Pseudoephedrine Amide | Alkyl Halide | Diastereomeric Ratio | Yield (%) |
| N-propionyl-(1R,2R)-pseudoephedrine | Benzyl bromide | >99:1 | 95 |
| N-propionyl-(1R,2R)-pseudoephedrine | Ethyl iodide | 98:2 | 90 |
| N-butyryl-(1S,2S)-pseudoephedrine | Methyl iodide | >99:1 | 92 |
| N-isovaleryl-(1S,2S)-pseudoephedrine | Allyl bromide | 97:3 | 88 |
Experimental Protocols
Protocol 1: Diastereomer Transformation of 3-Oxocyclopentanecarbonitrile via Ketal Formation[3]
A solution of racemic 3-oxocyclopentanecarbonitrile (1.0 mmol), (1R,2R)-1,2-diphenylethane-1,2-diol (1.1 mmol), and p-toluenesulfonic acid monohydrate (0.1 mmol) in toluene (10 mL) is heated at reflux with a Dean-Stark trap for 12 hours. The reaction mixture is then cooled to room temperature and the solvent is evaporated under reduced pressure. The resulting diastereomeric ketals are then subjected to crystallization-induced diastereomer transformation by dissolving in a minimal amount of hot solvent (e.g., ethanol) and allowing to cool slowly to induce crystallization of the less soluble diastereomer. The crystals are collected by filtration, and the mother liquor can be subjected to further cycles of epimerization and crystallization to maximize the yield of the desired diastereomer.
Protocol 2: Asymmetric Aldol Reaction of an N-Acyloxazolidinone[7]
To a solution of the N-acyloxazolidinone (1.0 mmol) in dry dichloromethane (5 mL) at -78 °C under an argon atmosphere is added di-n-butylboron triflate (1.1 mmol). Triethylamine (1.2 mmol) is then added dropwise, and the resulting solution is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour. The reaction mixture is re-cooled to -78 °C, and the aldehyde (1.2 mmol) is added dropwise. The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour. The reaction is quenched by the addition of a pH 7 buffer solution (5 mL). The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by 1H NMR spectroscopy of the crude product, which is then purified by flash column chromatography.
Protocol 3: Asymmetric Alkylation of a Pseudoephedrine Amide[11]
A solution of the pseudoephedrine amide (1.0 mmol) and anhydrous lithium chloride (2.0 mmol) in dry tetrahydrofuran (10 mL) is cooled to -78 °C under an argon atmosphere. A solution of lithium diisopropylamide (1.1 mmol) in THF is added dropwise, and the mixture is stirred at -78 °C for 30 minutes. The alkyl halide (1.2 mmol) is then added, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of ammonium chloride (10 mL) and allowed to warm to room temperature. The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The diastereomeric ratio is determined by HPLC analysis of the crude product, which is then purified by flash column chromatography or recrystallization.
Visualizing Asymmetric Synthesis Strategies
Caption: A comparison of workflows for diastereomeric resolution and chiral auxiliary-mediated synthesis.
Caption: Simplified mechanism of the Evans' asymmetric aldol reaction.
Caption: Workflow for asymmetric alkylation using a pseudoephedrine auxiliary.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Molecules and Materials: Myers Asymmetric Alkylation [syntheticorganic.blogspot.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hwpi.harvard.edu [hwpi.harvard.edu]
A Comparative Guide to Analytical Methods for Determining the Purity of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates like (S)-(-)-1,1,2-Triphenylethane-1,2-diol is of paramount importance. This guide provides a detailed comparison of the primary analytical methods for this purpose, supported by experimental protocols and data to aid in method selection and implementation.
The two principal techniques for determining the enantiomeric purity of chiral diols are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with the use of Chiral Derivatizing Agents (CDAs).
Quantitative Data Comparison
The following table summarizes the key performance characteristics of Chiral HPLC and NMR with Chiral Derivatizing Agents for the analysis of this compound purity.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | NMR with Chiral Derivatizing Agents |
| Principle | Physical separation of enantiomers on a chiral stationary phase. | Chemical conversion of enantiomers into diastereomers with distinguishable NMR signals. |
| Primary Output | Chromatogram with separated peaks for each enantiomer. | NMR spectrum with distinct signals for each diastereomer. |
| Quantification | Integration of peak areas. | Integration of signal intensities. |
| Sensitivity | High (can detect trace impurities). | Moderate to low (less sensitive for very low levels of enantiomeric impurity). |
| Analysis Time | Typically 15-60 minutes per sample. | Derivatization and analysis can be completed in under 90 minutes.[1][2][3] |
| Development Effort | Can require significant method development (screening of columns and mobile phases). | Generally applicable protocol for diols with minimal modification. |
| Equipment | HPLC system with a chiral column and UV detector. | NMR spectrometer. |
| Sample Preparation | Dissolution in a suitable mobile phase. | A simple and rapid derivatization reaction in an NMR tube. |
| Destructive | Non-destructive, sample can be recovered. | The derivatization is a chemical reaction, but the sample can often be recovered. |
| Confirmation | Retention time compared to a standard. | Chemical shifts and coupling constants provide structural information. |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for the direct separation and quantification of enantiomers. The key to this technique is the use of a Chiral Stationary Phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are often effective for the separation of a wide range of chiral compounds, including diols.[4][5]
Experimental Protocol:
-
Column Selection: A polysaccharide-based chiral column, such as one coated with a cellulose or amylose derivative (e.g., Chiralcel® OD, Chiralpak® AD), is a common starting point for method development.
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol or ethanol. A common starting composition is 90:10 (v/v) n-hexane:isopropanol. The mobile phase should be filtered and degassed before use.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 220 nm.
-
-
Analysis: Inject the sample and record the chromatogram. The enantiomeric purity is calculated from the relative peak areas of the two enantiomers.
-
Method Optimization: If separation is not optimal, adjust the ratio of the mobile phase components, change the polar modifier, or screen other chiral columns.
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves the reaction of the chiral diol with a chiral derivatizing agent to form a mixture of diastereomers. These diastereomers have different NMR spectra, allowing for the quantification of the original enantiomers by integrating the signals. A well-established method for chiral diols utilizes 2-formylphenylboronic acid and an enantiopure amine.[1][2][3][6][7]
Experimental Protocol:
-
Reagents:
-
This compound sample.
-
2-formylphenylboronic acid.
-
Enantiopure (S)-(-)-α-methylbenzylamine.
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
-
Sample Preparation:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of CDCl₃.
-
Add 1.1 equivalents of 2-formylphenylboronic acid.
-
Add 1.1 equivalents of (S)-(-)-α-methylbenzylamine.
-
-
Reaction: Cap the NMR tube and shake the mixture at room temperature. The formation of the diastereomeric iminoboronate esters is typically rapid.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Analysis: Identify the well-resolved signals corresponding to the two diastereomers. The enantiomeric excess of the original diol is determined by integrating these distinct signals. The ratio of the integrals is a direct measure of the enantiomeric ratio.[1][2][3]
Visualizations
Below are diagrams illustrating the experimental workflow for Chiral HPLC analysis and a logical comparison of the two primary analytical methods.
References
- 1. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral diols | Springer Nature Experiments [experiments.springernature.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. eijppr.com [eijppr.com]
- 5. mdpi.com [mdpi.com]
- 6. Simple chiral derivatization protocols for 1H NMR and 19F NMR spectroscopic analysis of the enantiopurity of chiral diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Comparative Guide to Chiral Diols in Asymmetric Synthesis: (S)-(-)-1,1,2-Triphenylethane-1,2-diol vs. Hydrobenzoin
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary or ligand is a critical step in the development of stereoselective synthetic routes. This guide provides an objective comparison of two C2-symmetric chiral diols, (S)-(-)-1,1,2-Triphenylethane-1,2-diol and hydrobenzoin, in the context of asymmetric synthesis. By presenting available experimental data and detailed protocols, this document aims to assist in the informed selection of these valuable chiral building blocks.
Chiral diols are a cornerstone of modern asymmetric synthesis, serving as versatile scaffolds for chiral auxiliaries, ligands, and catalysts.[1] Their ability to create a well-defined chiral environment around a reaction center enables the synthesis of enantiomerically enriched products, a crucial requirement in the pharmaceutical and fine chemical industries.[2] Among the plethora of available chiral diols, this compound and hydrobenzoin (specifically its enantiopure forms, (R,R)- and (S,S)-1,2-diphenylethane-1,2-diol) have emerged as important tools for the stereocontrolled formation of new stereocenters.
This guide will delve into the applications of these two diols, focusing on their performance in key asymmetric transformations. We will present a side-by-side comparison of their effectiveness, supported by quantitative data from published research, and provide detailed experimental procedures for representative reactions.
Performance in Asymmetric Synthesis: A Data-Driven Comparison
Table 1: Performance as Chiral Auxiliaries in Asymmetric Aldol Reactions
| Chiral Auxiliary Derivative | Aldehyde | Enolate Precursor | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Oxazolidinone from cis-1-amino-2-hydroxyindan | Benzaldehyde | Propionyl | >99% d.e. | Not Reported | 85 | [3] |
| Oxazolidinone from cis-1-amino-2-hydroxyindan | Isobutyraldehyde | Propionyl | >99% d.e. | Not Reported | 82 | [3] |
| Oxazolidinone from cis-1-amino-2-hydroxyindan | Cinnamaldehyde | Propionyl | >99% d.e. | Not Reported | 80 | [3] |
| Oxazolidinone from cis-1-amino-2-hydroxyindan | Crotonaldehyde | Propionyl | >99% d.e. | Not Reported | 87 | [3] |
Note: Specific data for this compound or hydrobenzoin as chiral auxiliaries in aldol reactions with full quantitative data was not found in the reviewed literature. The data presented for the oxazolidinone derived from cis-1-amino-2-hydroxyindan is included to illustrate the type of data required for a comprehensive comparison.
Table 2: Performance of Derived Ligands in Asymmetric Ketone Reduction
| Chiral Diol Precursor | Ketone | Ligand Type | Reducing Agent | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| Dihydrooxazaborin from Valine Methyl Ester | Acetophenone | Dihydrooxazaborin | BH3/THF | 75% (R) | Not Reported | [4] |
| Dihydrooxazaborin from Leucine Methyl Ester | Acetophenone | Dihydrooxazaborin | BH3/THF | 15% (R) | Not Reported | [4] |
| Dihydrooxazaborin from Isoleucine Methyl Ester | Acetophenone | Dihydrooxazaborin | BH3/THF | 55% (R) | Not Reported | [4] |
Note: Specific data for ligands derived from this compound or hydrobenzoin in ketone reductions with full quantitative data was not found in the reviewed literature. The data for dihydrooxazaborins from amino acid esters is presented for illustrative purposes.
Experimental Protocols
To provide practical guidance, this section details the experimental procedures for the synthesis of enantiopure hydrobenzoin and a general protocol for an aldol condensation, a reaction where such chiral auxiliaries are often employed.
Synthesis of (R,R)-1,2-Diphenyl-1,2-ethanediol (Hydrobenzoin) via Sharpless Asymmetric Dihydroxylation
This procedure is adapted from the literature and describes a reliable method for preparing enantiomerically enriched hydrobenzoin.
Experimental Workflow:
Figure 1. Workflow for the synthesis of (R,R)-hydrobenzoin.
Materials:
-
trans-Stilbene
-
AD-mix-β
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
A mixture of tert-butanol (50 mL) and water (50 mL) is added to AD-mix-β (14 g).
-
The mixture is stirred at room temperature until both phases are clear.
-
The mixture is cooled to 0 °C and trans-stilbene (1.80 g, 10.0 mmol) is added.
-
The reaction mixture is stirred vigorously at 0 °C for 24 hours.
-
Sodium sulfite (1.5 g) is added, and the mixture is warmed to room temperature and stirred for 1 hour.
-
Ethyl acetate (100 mL) is added, and the layers are separated.
-
The aqueous layer is extracted with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with 1 M NaOH (50 mL) and brine (50 mL), dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from a mixture of ethyl acetate and hexanes to afford (R,R)-1,2-diphenyl-1,2-ethanediol.
General Procedure for a Base-Catalyzed Aldol Condensation
This is a general protocol that can be adapted for various aldehydes and ketones. When employing a chiral auxiliary, the auxiliary is first attached to the enolate precursor.
Experimental Workflow:
Figure 2. General workflow for a base-catalyzed aldol condensation.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
Ketone (e.g., Acetone)
-
Ethanol (95%)
-
Sodium hydroxide solution (e.g., 2 M)
-
Ice-cold water
Procedure:
-
In a flask, dissolve the aldehyde (1 equivalent) and the ketone (1-2 equivalents) in 95% ethanol.
-
Add the sodium hydroxide solution dropwise with stirring.
-
Continue stirring at room temperature for a specified time (e.g., 30 minutes to several hours), monitoring the reaction by TLC.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water and then a small amount of cold ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Discussion and Conclusion
Both this compound and hydrobenzoin are valuable C2-symmetric chiral diols with broad applications in asymmetric synthesis. Hydrobenzoin, being readily available and relatively inexpensive, has been extensively studied and utilized as a chiral auxiliary and in the formation of chiral ligands.[1] Its derivatives have shown effectiveness in various stereoselective reactions.
This compound, with its three phenyl groups, offers a different steric and electronic environment compared to hydrobenzoin. This structural difference can be advantageous in certain applications, potentially leading to higher levels of stereocontrol. It is highlighted as a key intermediate in the pharmaceutical and fine chemical sectors, suggesting its utility in complex, high-value syntheses.[2]
The choice between these two chiral diols will ultimately depend on the specific requirements of the desired transformation. Factors such as the nature of the substrate, the reaction conditions, and the desired level of stereoselectivity will play a crucial role. While this guide provides a starting point for comparison, further investigation into specific reaction types and the exploration of derivatives of both diols are encouraged to identify the optimal chiral building block for a given synthetic challenge. The development of direct comparative studies would be invaluable to the chemical community for making more informed decisions in the future.
References
A Comparative Guide to the Stereochemical Assignment of (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For researchers, scientists, and drug development professionals, the unambiguous determination of stereochemistry is a critical aspect of chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical methods for the stereochemical assignment of (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a versatile chiral building block in the pharmaceutical and fine chemical industries. We will delve into the principles, experimental protocols, and data interpretation for various techniques, offering a clear pathway to accurate stereochemical determination.
This compound is a chiral diol with the specific rotation of -214° (c=1 in ethanol), signifying its optical activity.[1] Its defined stereochemistry makes it a valuable intermediate in the synthesis of complex, enantiomerically pure molecules.[1] The accurate assignment and confirmation of its (S)-configuration are paramount for its application in pharmaceuticals and other advanced materials. This guide will compare the utility of several key analytical techniques for this purpose.
Comparison of Analytical Methods for Stereochemical Assignment
The stereochemistry of a chiral molecule like this compound can be determined using a variety of analytical techniques. The choice of method often depends on the availability of instrumentation, the nature of the sample, and the desired level of confirmation. Below is a comparative summary of the most common methods.
| Analytical Method | Principle | Advantages | Limitations | Applicability to this compound |
| X-ray Crystallography | Diffraction pattern of X-rays by a single crystal to determine the three-dimensional arrangement of atoms. | Provides absolute stereochemical configuration. | Requires a suitable single crystal, which can be challenging to obtain. | Definitive method, but no published crystal structure for the single enantiomer was found. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Widely available, high-throughput, and can be used for both analytical and preparative separations. | Method development can be time-consuming; requires a suitable chiral column. | Highly applicable. Analogous 1,2-diarylethane-1,2-diols have been successfully resolved on a Chiralcel OD column. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Esters) | Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable NMR spectra. | Provides information about the absolute configuration at the chiral center. | Requires chemical derivatization, which can sometimes be difficult or lead to side reactions. | Applicable, but no specific experimental data for the Mosher's esters of this compound was found in the literature. |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by a chiral molecule. | Sensitive to the stereochemical environment; non-destructive. | Can be complex to interpret without computational modeling; concentration-dependent. | Applicable. A study on an isotopically labeled analog suggests its utility, but a spectrum for the unlabeled compound is not readily available. |
| Optical Rotation | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Simple and rapid measurement. | Provides information on optical purity but not absolute configuration without a known standard. | Useful for confirming the enantiomeric purity and the sign of rotation, which is known to be negative for the (S)-enantiomer. |
Experimental Protocols
Below are detailed methodologies for the key experiments discussed in this guide.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of 1,1,2-triphenylethane-1,2-diol and determine the enantiomeric excess (ee).
Experimental Workflow:
References
A Comparative Guide to Kinetic Resolution Methodologies: Evaluating Alternatives in the Absence of Direct Data for (S)-(-)-1,1,2-Triphenylethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-(-)-1,1,2-Triphenylethane-1,2-diol is a valuable chiral building block in modern chemical synthesis, primarily utilized as an intermediate in the preparation of complex, enantiomerically pure molecules, including pharmaceuticals and fine chemicals.[1][2][3] Its rigid structure and defined stereochemistry make it an attractive precursor for the development of chiral ligands and auxiliaries for asymmetric catalysis. However, a comprehensive review of published scientific literature reveals a notable absence of direct studies employing this compound as a resolving agent in kinetic resolution.
This guide, therefore, aims to provide a valuable resource for researchers interested in kinetic resolution by presenting a detailed comparison of well-established and highly efficient alternative methodologies. We will focus on the kinetic resolution of secondary alcohols and terminal epoxides, two classes of substrates where chiral diol-derived catalysts are often employed. The presented experimental data and protocols for enzymatic and organometallic catalysis will serve as a benchmark for evaluating the potential efficacy of new chiral resolving agents.
Comparative Analysis of Leading Kinetic Resolution Techniques
In the following sections, we detail two powerful and widely adopted methods for kinetic resolution: the enzymatic resolution of secondary alcohols using lipases and the hydrolytic kinetic resolution of terminal epoxides catalyzed by a chiral (salen)Co(III) complex.
Enzymatic Kinetic Resolution of Secondary Alcohols using Lipase B from Candida antarctica (CALB)
Enzymatic kinetic resolution is a cornerstone of biocatalysis, prized for its high enantioselectivity, mild reaction conditions, and environmental compatibility.[4] Lipases, in particular, are workhorse enzymes for the resolution of a broad range of chiral alcohols through enantioselective acylation.[5] Novozym 435, an immobilized form of CALB, is a commercially available and highly effective catalyst for this transformation.[6]
Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols [6]
A solution of the racemic secondary alcohol (1.0 mmol) in an appropriate organic solvent (e.g., toluene, 5 mL) is prepared in a sealed vial. The acyl donor, typically an activated ester such as vinyl acetate or isopropenyl acetate (2.0-3.0 mmol), and the immobilized lipase (e.g., Novozym 435, 10-50 mg) are added to the solution. The reaction mixture is then agitated at a controlled temperature (e.g., room temperature to 60°C) and monitored by chromatography (GC or HPLC) to determine the conversion. Upon reaching approximately 50% conversion, the enzyme is removed by filtration, and the solvent is evaporated. The resulting mixture of the unreacted alcohol and the acylated product is then separated by column chromatography. The enantiomeric excess (ee) of both the remaining starting material and the product is determined using chiral chromatography.
Performance Data for Lipase-Catalyzed Kinetic Resolution of Various Secondary Alcohols
| Substrate | Acyl Donor | Enzyme Loading | Time (h) | Conversion (%) | Remaining Alcohol ee (%) | Product ee (%) | Selectivity (E) |
| 1-Phenylethanol | Vinyl Acetate | 15 mg | 2.5 | ~50 | >99 | >99 | >200 |
| 4-Phenyl-2-butanol | Vinyl Acetate | 0.5 mg | - | ~50 | >99 | >99 | >200 |
| 1-Phenyl-2-propanol | Vinyl Acetate | 40 mg | 6 | >95 (DKR) | - | 91 | 70 |
| meta-Methyl-1-phenylethanol | Vinyl Acetate | 15 mg | 4 | ~50 | >99 | >99 | >200 |
| para-Chloro-1-phenylethanol | Vinyl Acetate | 15 mg | 4 | ~50 | >99 | >99 | >200 |
| 1-Indanol | Vinyl Acetate | 15 mg | 2.5 | ~50 | >99 | >99 | >200 |
Data compiled from studies on dynamic kinetic resolution (DKR) combining lipase catalysis with a racemization catalyst.[6] The selectivity factor (E) is a measure of the enzyme's enantioselectivity.
Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides with a Chiral (salen)Co(III) Complex
The hydrolytic kinetic resolution (HKR) of terminal epoxides, developed by Jacobsen and coworkers, is a powerful method for accessing highly enantioenriched epoxides and 1,2-diols, which are versatile chiral building blocks in organic synthesis.[7][8][9] This method employs a chiral (salen)Co(III) complex as a catalyst and water as the nucleophile.
Experimental Protocol: General Procedure for the Hydrolytic Kinetic Resolution of Terminal Epoxides [7]
To a solution of the racemic terminal epoxide (1.0 mmol) in a suitable solvent (e.g., dichloromethane or tert-butyl methyl ether) is added the chiral (salen)Co(III)OAc complex (typically 0.2-2.0 mol%). The mixture is cooled (e.g., to 0°C or room temperature), and water (0.5-0.6 mmol) is added dropwise. The reaction is stirred vigorously and monitored by GC or TLC. Upon completion (typically when ~55% of the starting epoxide has been consumed), the reaction mixture is worked up. This may involve filtration through silica gel to remove the catalyst and subsequent distillation or chromatography to separate the unreacted, enantioenriched epoxide from the 1,2-diol product. The enantiomeric excess of both the recovered epoxide and the diol is determined by chiral GC or HPLC analysis.
Performance Data for the Hydrolytic Kinetic Resolution of Various Terminal Epoxides [7]
| Substrate (Racemic Epoxide) | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Recovered Epoxide ee (%) | Diol Product ee (%) | Selectivity (krel) |
| Propylene Oxide | 0.5 | 16 | 55 | >99 | 98 | 400 |
| 1,2-Epoxybutane | 0.5 | 16 | 55 | >99 | 98 | 320 |
| 1,2-Epoxyhexane | 0.5 | 16 | 55 | >99 | 98 | 400 |
| Styrene Oxide | 0.2 | 8 | 55 | >99 | 98 | >400 |
| Epichlorohydrin | 2.0 | 24 | 55 | >99 | 97 | 130 |
| Propylene Glycol Methyl Ether Epoxide | 0.5 | 16 | 55 | >99 | 98 | >400 |
The selectivity factor (krel) is the ratio of the rate constants for the reaction of the two enantiomers.
Visualizing the Workflow and Comparison
To further clarify the experimental processes and the basis for comparison, the following diagrams are provided.
Caption: General experimental workflow for a kinetic resolution study.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2024.sci-hub.box [2024.sci-hub.box]
- 8. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Determining the Absolute Configuration of (S)-(-)-1,1,2-Triphenylethane-1,2-diol Derivatives: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. This guide provides a comparative overview of X-ray crystallography, the definitive method for solid-state structure elucidation, and powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) with Mosher's method and Vibrational Circular Dichroism (VCD)—for determining the absolute stereochemistry of (S)-(-)-1,1,2-Triphenylethane-1,2-diol and its derivatives.
Introduction
This compound and its analogues are important chiral building blocks in asymmetric synthesis. The precise spatial arrangement of their hydroxyl and phenyl groups is crucial for their application as chiral ligands, auxiliaries, and synthons for biologically active molecules. Verifying the absolute configuration of these diols is paramount, and several analytical techniques can be employed for this purpose. This guide will delve into the principles, experimental protocols, and data interpretation of X-ray crystallography, Mosher's method (¹H NMR), and VCD spectroscopy, offering a comparative analysis to aid researchers in selecting the most appropriate method for their needs.
Methods for Absolute Configuration Determination
The determination of the absolute configuration of a chiral molecule can be approached through several well-established techniques.
X-ray Crystallography stands as the gold standard for unambiguous determination of the three-dimensional structure of a molecule in the solid state.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom can be determined, revealing the molecule's absolute stereochemistry. This is achieved through the anomalous dispersion effect, where the presence of heavier atoms in the crystal lattice causes slight differences in the intensities of Friedel pairs of reflections.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy , specifically utilizing chiral derivatizing agents like α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), in what is known as Mosher's method, provides a powerful tool for deducing the absolute configuration of chiral alcohols and amines in solution.[2][3] This method relies on the creation of diastereomeric esters (or amides) whose ¹H NMR spectra exhibit distinct chemical shift differences, which can be correlated to the stereochemistry of the carbinol center.[2][3]
Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[4] The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure, and by comparing the experimental spectrum to that predicted by quantum chemical calculations for a known enantiomer, the absolute configuration can be determined.[4]
Comparison of Techniques
| Feature | X-ray Crystallography | Mosher's Method (¹H NMR) | Vibrational Circular Dichroism (VCD) |
| Principle | Anomalous dispersion of X-rays by a single crystal.[1] | Formation of diastereomers with a chiral derivatizing agent and analysis of ¹H NMR chemical shift differences.[2][3] | Differential absorption of left and right circularly polarized infrared light.[4] |
| Sample Phase | Solid (single crystal required). | Solution. | Solution. |
| Sample Amount | Micrograms to milligrams. | Milligrams. | Milligrams. |
| Destructive? | No. | Yes (derivatization). | No. |
| Key Requirement | High-quality single crystal. | Formation of diastereomeric derivatives and resolvable ¹H NMR signals. | Chiral molecule with a measurable VCD spectrum. |
| Data Output | 3D atomic coordinates, bond lengths, bond angles, Flack parameter. | Δδ (δS - δR) values for protons near the stereocenter. | VCD spectrum (ΔA vs. wavenumber). |
| Ambiguity | Unambiguous (with a good quality crystal and data). | Can be ambiguous if conformational effects are not well understood. | Requires comparison with theoretical calculations; can be ambiguous for highly flexible molecules. |
Experimental Protocols
X-ray Crystallography
A general workflow for determining the absolute configuration of a 1,2-diol derivative using single-crystal X-ray diffraction is as follows:
Figure 1. Workflow for absolute configuration determination by X-ray crystallography.
1. Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a suitable solvent or by vapor diffusion. 2. Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.[5] 3. Structure Solution and Refinement: The collected data is used to solve the crystal structure and refine the atomic positions. 4. Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, often quantified by the Flack parameter. A Flack parameter close to 0 indicates the correct absolute configuration has been determined, while a value close to 1 suggests the inverted structure is correct.[1]
Mosher's Method (¹H NMR)
The protocol for determining the absolute configuration of a diol using Mosher's method involves the following steps:
Figure 2. Workflow for Mosher's method.
1. Derivatization: The diol is reacted separately with (R)- and (S)-MTPA chloride to form the corresponding diastereomeric esters.[2] 2. NMR Spectroscopy: ¹H NMR spectra of both diastereomeric esters are recorded. 3. Data Analysis: The chemical shifts of protons on both sides of the stereocenter are assigned for each diastereomer. The difference in chemical shifts (Δδ = δS - δR) is calculated. A consistent pattern of positive and negative Δδ values on either side of the stereocenter allows for the assignment of the absolute configuration.[3]
Vibrational Circular Dichroism (VCD)
The determination of absolute configuration by VCD follows this general procedure:
Figure 3. Workflow for VCD analysis.
1. VCD Measurement: The VCD and IR spectra of the diol in a suitable solvent are recorded. 2. Computational Modeling: A conformational search of the molecule is performed, and the VCD and IR spectra for one enantiomer are calculated using quantum chemistry methods (e.g., Density Functional Theory).[4] 3. Spectral Comparison: The experimental VCD spectrum is compared with the calculated spectrum. A good match in the sign and relative intensity of the VCD bands confirms the absolute configuration. If the experimental spectrum is the mirror image of the calculated one, the absolute configuration is the opposite of what was calculated.
Conclusion
The determination of the absolute configuration of this compound derivatives can be reliably achieved through several powerful analytical techniques. X-ray crystallography provides the most definitive and unambiguous assignment when a suitable single crystal is available. For compounds in solution or those that are difficult to crystallize, Mosher's method (¹H NMR) and Vibrational Circular Dichroism (VCD) offer excellent alternatives. The choice of method will depend on the nature of the sample, the available instrumentation, and the specific requirements of the research. For unequivocal structure elucidation, a combination of these methods can provide the highest level of confidence.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. Solid-state vibrational circular dichroism for pharmaceutical applications: Polymorphs and cocrystal of sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (S)-(-)-1,1,2-Triphenylethane-1,2-diol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of (S)-(-)-1,1,2-Triphenylethane-1,2-diol, a non-halogenated organic solid, intended for researchers, scientists, and drug development professionals. Adherence to these protocols is essential to minimize risks and ensure compliance with institutional and regulatory standards.
I. Hazard Profile and Safety Considerations
Before handling, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, may cause respiratory irritation, and is harmful if swallowed.[1][2] Some safety data sheets for similar chemicals also indicate high toxicity to aquatic life with long-lasting effects.[3] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
II. Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step. This compound is a non-halogenated organic solid . As such, it should be disposed of in a designated waste stream for this category of chemicals.
Experimental Protocol for Waste Collection:
-
Identify the Correct Waste Container: Locate the designated container for "Non-Halogenated Organic Solids." This container should be clearly labeled and in good condition.[4][5]
-
Container Compatibility: Ensure the waste container is made of a material compatible with the chemical.
-
Transferring Solid Waste: Carefully transfer the solid this compound waste into the designated container. Avoid generating dust.[1]
-
Labeling: If you are initiating a new waste container, label it clearly with "Hazardous Waste," the full chemical name "this compound," and the date accumulation started.[4][5]
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.[4][5][6]
III. Disposal of Contaminated Materials and Empty Containers
Any materials, such as weighing paper or gloves, that are contaminated with this compound should also be disposed of in the designated non-halogenated organic solid waste container.
Empty containers that previously held this chemical must also be managed as hazardous waste. Federal regulations have specific requirements for what constitutes an "empty" container.[7] A common best practice is to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste, in the appropriate non-halogenated solvent waste stream.[7]
IV. Storage and Final Disposal
Accumulated waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4][6] This area should be away from general lab traffic and clearly marked. It is imperative not to mix incompatible waste types.[6][7] For non-halogenated organic waste, this includes avoiding contact with acids, bases, and oxidizers.[8]
Once the waste container is full, or if it has been in storage for a prolonged period (typically not exceeding one year in an SAA), a pickup should be requested from your institution's Environmental Health and Safety (EHS) department or equivalent hazardous waste management service.[4][6][9]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
V. Quantitative Data Summary
The following table summarizes key quantitative limits and parameters relevant to the disposal of this chemical.
| Parameter | Guideline | Reference |
| Waste Accumulation Limit (SAA) | Max 55 gallons of hazardous waste | [4] |
| Acutely Toxic Waste Limit (P-list) | Max 1 quart (liquid) or 1 kg (solid) | [4] |
| Container Headspace | Leave at least 1-inch of headspace for expansion | [6] |
| "Empty" Container Residue Limit | No more than 2.5 cm (1 in.) of residue, or 3% by weight for containers <110 gal | [7] |
| SAA Storage Time Limit | Up to 12 months for partially filled containers | [4] |
| Full Container Removal | Within 3 calendar days after becoming full | [6] |
Disclaimer: These procedures are based on general laboratory safety guidelines. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for this compound before proceeding. Local regulations may vary.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. lgcstandards.com [lgcstandards.com]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. nipissingu.ca [nipissingu.ca]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Essential Safety and Operational Guide for (S)-(-)-1,1,2-Triphenylethane-1,2-diol
This guide provides critical safety and logistical information for the handling and disposal of (S)-(-)-1,1,2-Triphenylethane-1,2-diol, tailored for research, scientific, and drug development professionals. The following procedures are designed to ensure the safe execution of laboratory operations involving this compound.
This compound is a chemical intermediate that requires careful handling due to its potential health hazards. It can cause skin irritation, serious eye irritation, and respiratory irritation[1][2]. Adherence to the safety protocols outlined below is imperative to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses or Goggles | Must be worn at all times to protect against dust particles and splashes. Face shield is recommended when handling larger quantities. |
| Skin Protection | Chemical-resistant Gloves | Nitrile or other appropriate chemical-resistant gloves should be worn. |
| Lab Coat/Protective Clothing | A lab coat or other protective clothing is required to prevent skin contact. | |
| Respiratory Protection | Dust Respirator | Use a dust respirator to avoid inhalation of dust particles, especially when handling the solid form. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure work is conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure[1].
-
Before starting, ensure all necessary PPE is readily available and in good condition.
-
Have an emergency eye wash station and safety shower accessible.
2. Handling the Compound:
-
Avoid all personal contact with the chemical, including inhalation of dust and contact with skin and eyes[1].
-
When transferring the solid, use techniques that minimize dust generation.
-
Do not eat, drink, or smoke in the area where the chemical is being handled[1].
-
Keep the container tightly closed when not in use[1].
3. Storage:
-
Store the compound in a cool, dry, and well-ventilated area[1].
-
Keep the container securely sealed to prevent contamination and leakage[1].
-
Store away from incompatible materials, such as strong oxidizing agents.
4. Spill Response:
-
In case of a spill, immediately evacuate the area and alert others.
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed, labeled container for disposal[1].
-
Avoid breathing any dust from the spilled material[1].
-
Wash the spill area thoroughly with soap and water after the material has been collected[1].
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and comply with regulations.
-
Waste Collection: Dispose of the contents and container to an authorized hazardous or special waste collection point in accordance with local regulations[1].
-
Contaminated Materials: Any PPE or other materials that have come into contact with the chemical should be considered contaminated and disposed of as hazardous waste.
-
Container Disposal: Empty containers should be triple-rinsed (if appropriate) and disposed of according to institutional and local guidelines.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
